BRL 52537 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-24-3 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BRL 52537 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist. Extensive preclinical research has demonstrated its significant neuroprotective effects, primarily attributed to its ability to modulate critical signaling pathways implicated in ischemic cell death. This technical guide provides an in-depth exploration of the mechanism of action of BRL 52537, detailing its molecular interactions, downstream signaling cascades, and the experimental evidence that substantiates our current understanding. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic candidate.
Core Mechanism of Action: Selective Kappa-Opioid Receptor Agonism
This compound exerts its pharmacological effects through high-affinity binding to and activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). Its selectivity for the KOR over other opioid receptor subtypes, such as the mu-opioid receptor (MOR), is a key characteristic that defines its pharmacological profile. This selectivity minimizes the potential for off-target effects commonly associated with less selective opioids.
Binding Affinity
Quantitative binding assays have established the high affinity and selectivity of BRL 52537 for the KOR. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating a stronger interaction.
| Receptor Subtype | Ki (nM) | Reference |
| Kappa (κ) | 0.24 | [1] |
| Mu (μ) | 1560 | [1] |
Table 1: Binding Affinities of this compound for Opioid Receptors
The remarkably lower Ki value for the KOR compared to the MOR underscores the compound's high selectivity.
Downstream Signaling Pathways
Upon binding to the KOR, BRL 52537 initiates a cascade of intracellular signaling events that are central to its neuroprotective effects. The primary signaling pathways identified are the attenuation of nitric oxide production and the activation of the STAT3 pathway.
Attenuation of Ischemia-Evoked Nitric Oxide Production
A pivotal mechanism underlying the neuroprotective action of BRL 52537 is its ability to reduce the production of nitric oxide (NO) in the brain during ischemic events.[2][3] Overproduction of NO following cerebral ischemia is a key contributor to neuronal damage.
Activation of the STAT3 Signaling Pathway
BRL 52537 has been shown to promote the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activation of the STAT3 pathway is a crucial endogenous mechanism for cell survival and neuroprotection.
Effects on the Renal System
Recent studies have explored the impact of BRL 52537 on renal physiology, specifically on podocytes, which are critical cells in the kidney's filtration barrier. These studies have shown that BRL 52537 can induce calcium influx in podocytes through the Transient Receptor Potential Canonical 6 (TRPC6) channel.
Structure-Activity Relationship (SAR)
BRL 52537 belongs to the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine class of compounds. Structure-activity relationship studies on this class have revealed key structural features that contribute to their high affinity and selectivity for the KOR. The presence of electron-withdrawing and lipophilic substituents on the arylacetyl moiety, such as the 3,4-dichloro substitution in BRL 52537, is crucial for potent KOR agonism.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the investigation of BRL 52537's mechanism of action.
In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Male Wistar rats are commonly used.
-
Ischemia Induction: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.
-
Drug Administration: this compound is typically dissolved in saline and administered intravenously.
-
Outcome Measures: Infarct volume is assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections. Neurological deficit scores are also evaluated.
In Vivo Microdialysis for Nitric Oxide Measurement
-
Procedure: A microdialysis probe is stereotactically implanted in the striatum of the rat brain.
-
Measurement: The production of nitric oxide is indirectly measured by quantifying the conversion of [3H]arginine to [3H]citrulline in the microdialysis effluent.
-
Analysis: The amount of [3H]citrulline is determined by liquid scintillation counting.
Western Blotting for STAT3 Phosphorylation
-
Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized and protein concentrations are determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
Quantitative Data Summary
While extensive research has been conducted on the qualitative aspects of BRL 52537's mechanism of action, there is a notable gap in the publicly available literature regarding its potency and efficacy in functional assays. Specifically, EC50 and IC50 values from assays such as GTPγS binding or cAMP inhibition are not readily found in published studies.
Clinical Trial Status
A comprehensive search of clinical trial registries indicates that this compound has not been evaluated in human clinical trials. Its development appears to be confined to the preclinical stage of research.
Conclusion
This compound is a highly selective and potent KOR agonist with well-documented neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action is primarily driven by the attenuation of nitric oxide production and the activation of the pro-survival STAT3 signaling pathway. While the foundational pharmacology of BRL 52537 is well-established, further research is warranted to fully elucidate its functional potency and to explore its therapeutic potential in a clinical setting. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
BRL 52537 Hydrochloride: A Technical Guide to its Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has emerged as a significant tool in preclinical neuroprotection research. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, experimental applications in ischemic stroke models, and the underlying signaling pathways. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are outlined to facilitate reproducibility.
Introduction
This compound, chemically known as [(+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine], is a synthetic compound recognized for its high affinity and selectivity for the kappa-opioid receptor (KOR).[1][2] Primarily investigated for its neuroprotective properties, BRL 52537 has shown promise in animal models of cerebral ischemia, suggesting its potential as a therapeutic agent for conditions such as stroke and heart attack.[3] This document provides a comprehensive overview of the pharmacological profile of BRL 52537 and its application in neuroprotection research.
Pharmacological Profile
This compound is distinguished by its potent and selective agonism at the KOR. This selectivity is crucial for minimizing off-target effects that could arise from interactions with other opioid receptors, such as the mu-opioid receptor.
Receptor Binding Affinity
The selectivity of BRL 52537 is quantified by its binding affinity (Ki) for different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Kappa (κ) | 0.24 nM | [2] |
| Mu (μ) | 1560 nM | [2] |
Table 1: Receptor Binding Affinity of this compound.
Mechanism of Action in Neuroprotection
The neuroprotective effects of BRL 52537 in the context of ischemic injury are attributed to multiple mechanisms, primarily involving the modulation of nitric oxide production and the activation of pro-survival signaling pathways.
Attenuation of Nitric Oxide Production
A key mechanism of BRL 52537-mediated neuroprotection is the reduction of ischemia-evoked nitric oxide (NO) production.[2][4] In the ischemic brain, excessive NO, particularly that generated by neuronal nitric oxide synthase (nNOS), contributes to excitotoxicity and neuronal damage.[5] BRL 52537 has been shown to attenuate this pathological increase in NO.[4][6] Studies in nNOS knockout mice have further demonstrated that the neuroprotective effects of BRL 52537 are absent in males lacking the nNOS gene, indicating that its mechanism is at least partially dependent on modulating nNOS activity.[5]
Activation of the STAT3 Signaling Pathway
BRL 52537 has also been found to exert its neuroprotective effects by up-regulating the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 (p-STAT3) is a transcription factor that promotes the expression of anti-apoptotic and pro-survival genes. By increasing the levels of p-STAT3, BRL 52537 helps to inhibit neuronal apoptosis and reduce brain damage following ischemia/reperfusion injury.[7] This is accompanied by a marked decrease in the expression of caspase-3, a key executioner of apoptosis.[7]
References
- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRL-52537 - Wikipedia [en.wikipedia.org]
- 4. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BRL 52537 Hydrochloride: A Selective Kappa-Opioid Receptor Agonist
Executive Summary: This document provides a comprehensive technical overview of BRL 52537 hydrochloride, a potent and highly selective kappa-opioid receptor (KOR) agonist. BRL 52537, chemically identified as (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine, has been a subject of significant preclinical research, primarily for its neuroprotective properties in the context of cerebral ischemia. All available scientific literature indicates that this compound's mechanism of action is mediated through the activation of kappa-opioid receptors, not the CXCR2 receptor. This guide details its discovery, mechanism of action, key experimental data, and relevant research protocols.
Discovery and History
BRL 52537 emerged from research into novel, highly selective kappa-opioid analgesics in the early 1990s.[1] While initially investigated for pain management, its potent neuroprotective effects, demonstrated in the early 2000s, shifted its research focus towards its potential as a therapeutic agent for stroke and other ischemic injuries.[2][3] Studies have since elucidated its role in mitigating neuronal damage following ischemia by modulating downstream signaling pathways associated with the kappa-opioid receptor.[2][4] There is no evidence in the scientific literature to suggest BRL 52537 has been evaluated in human clinical trials.
Mechanism of Action: A Selective KOR Agonist
This compound functions as a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Its high affinity for the KOR, compared to other opioid receptors like the mu-opioid receptor (MOR), underscores its selectivity.[5] Upon binding, BRL 52537 activates the KOR, initiating a signaling cascade that is primarily neuroprotective in ischemic settings.
Key downstream effects include:
-
Attenuation of Nitric Oxide (NO) Production: BRL 52537 has been shown to markedly reduce the production of nitric oxide in the brain during an ischemic event.[2][3] This is significant as excessive NO production following ischemia is a key contributor to neuronal damage. The neuroprotective effects of BRL 52537 are lost in male mice lacking neuronal nitric oxide synthase (nNOS), suggesting its mechanism is directly linked to the attenuation of nNOS activity.[6]
-
Upregulation of Phosphorylated STAT3 (p-STAT3): The compound promotes the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] The STAT3 signaling pathway is known to be involved in cell survival and anti-apoptotic processes, suggesting this is a crucial component of its neuroprotective action.
The following diagram illustrates the proposed signaling pathway for BRL 52537's neuroprotective effects.
Quantitative Data
The selectivity and efficacy of BRL 52537 have been quantified in various preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| BRL 52537 | Kappa (κ) | 0.24 | [5] |
| BRL 52537 | Mu (μ) | 1560 | [5] |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity.
Table 2: In Vivo Efficacy in a Rat Model of Transient Focal Ischemia
| Treatment Group | Ischemia/Reperfusion Phase | Infarct Volume (% of ipsilateral cortex) | Infarct Volume (% of ipsilateral caudoputamen) | Reference |
| Saline (Control) | Ischemia + Early Reperfusion | 40 ± 7% | 66 ± 6% | [2] |
| BRL 52537 | Ischemia + Early Reperfusion | 16 ± 6% | 30 ± 8% | [2] |
| Saline (Control) | Reperfusion Only | 38 ± 6% | 66 ± 4% | [2] |
| BRL 52537 | Reperfusion Only | 19 ± 8% | 35 ± 9% | [2] |
Data are presented as mean ± SEM. The study utilized a 2-hour middle cerebral artery occlusion model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BRL 52537.
Radioligand Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity of a compound to the KOR.
Objective: To determine the inhibition constant (Ki) of BRL 52537 for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]U-69,593, a selective KOR agonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the CHO-hKOR cell membranes, the [³H]U-69,593 radioligand, and varying concentrations of unlabeled BRL 52537.
-
Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of BRL 52537 to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a widely used rodent model of focal cerebral ischemia to evaluate the neuroprotective effects of BRL 52537.
Objective: To assess the ability of BRL 52537 to reduce infarct volume following transient focal ischemia in rats.
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., halothane, isoflurane).
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal ECA. Insert a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.
-
Ischemia Period: Maintain the filament in place for a defined period, typically 2 hours, to induce ischemia.
-
Drug Administration: Administer BRL 52537 (e.g., 1 mg/kg/hour) or a saline vehicle via intravenous infusion. Administration can occur before, during, or after the ischemic period, depending on the study design.
-
Reperfusion: After the ischemic period, withdraw the filament to allow for reperfusion of the MCA territory.
-
Recovery and Assessment: Allow the animal to recover. After a set reperfusion period (e.g., 22 hours or more), euthanize the animal.
-
Infarct Volume Analysis: Harvest the brain, slice it into coronal sections, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). Quantify the infarct volume using image analysis software.
References
- 1. BRL-52537 - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of BRL 52537 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of BRL 52537 hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is compiled from preclinical research and is intended to support further investigation and drug development efforts.
Introduction
This compound, with the chemical name (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine, is a synthetic compound recognized for its high selectivity and potency as an agonist for the kappa-opioid receptor (KOR).[1][2][3][4][5] It has been investigated primarily for its neuroprotective effects, particularly in the context of ischemic brain injury.[1][2][3][6] This document details its receptor binding profile, mechanism of action, and significant findings from in vivo studies.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its agonist activity at the KOR. This interaction initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic potential.
This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor over the mu-opioid receptor, as determined by competitive radioligand binding assays.
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Kappa (κ) | BRL 52537 | 0.24 | [1][4][5] |
| Mu (μ) | BRL 52537 | 1560 | [1][4] |
This compound's neuroprotective effects are attributed to its ability to modulate cellular pathways implicated in ischemic cell death. The primary mechanisms identified are the attenuation of nitric oxide (NO) production and the activation of the STAT3 signaling pathway.
2.2.1 Attenuation of Nitric Oxide Production
In models of focal cerebral ischemia, BRL 52537 has been shown to significantly reduce the production of nitric oxide.[1][2] Ischemia-evoked NO is a key mediator of neuronal damage, and its reduction is a plausible mechanism for the observed neuroprotection.[1] The neuroprotective effects of BRL 52537 are lost in male mice with a genetic deletion of neuronal nitric oxide synthase (nNOS), suggesting the compound acts upstream of NO generation.[7]
Caption: Proposed signaling pathway for BRL 52537-mediated neuroprotection.
2.2.2 STAT3 Signaling Pathway
Further research indicates that BRL 52537 may exert its neuroprotective effects through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8] Treatment with BRL 52537 has been shown to up-regulate phosphorylated STAT3 (p-STAT3) and decrease the expression of caspase-3, a key executioner of apoptosis.[8] This suggests an anti-apoptotic mechanism contributing to its neuroprotective profile.[8]
In Vivo Efficacy: Neuroprotection in Cerebral Ischemia
The neuroprotective properties of this compound have been demonstrated in a rat model of transient focal cerebral ischemia. Administration of the compound, both as a pretreatment and during reperfusion, resulted in a significant reduction in infarct volume in both the cortex and caudoputamen.
| Treatment Group | Administration Timing | Infarct Volume - Cortex (% of ipsilateral) | Infarct Volume - Caudoputamen (% of ipsilateral) | Source |
| Saline (Control) | Pre-ischemia & Reperfusion | 40 ± 7% | 66 ± 6% | [2][9] |
| BRL 52537 (1 mg/kg/hr) | Pre-ischemia & Reperfusion | 16 ± 6% | 30 ± 8% | [2][9] |
| Saline (Control) | Reperfusion only | 38 ± 6% | 66 ± 4% | [2][9] |
| BRL 52537 (1 mg/kg/hr) | Reperfusion only | 19 ± 8% | 35 ± 9% | [2][9] |
| Saline/Saline | Reperfusion only | 28.6 ± 4.9% | 53.3 ± 5.8% | [3] |
| Saline/BRL 52537 (1 mg/kg/hr) | Reperfusion only | 10.2 ± 4.3% | 23.8 ± 6.7% | [3] |
These findings highlight the potential of this compound as a therapeutic agent for stroke, demonstrating efficacy even when administered after the initial ischemic event.[2][3] The neuroprotective effect was shown to be mediated by the kappa-opioid receptor, as it was completely blocked by the KOR antagonist nor-binaltorphimine (nor-BNI).[3]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the pharmacological profile of this compound.
-
Animal Model: Adult male Wistar rats (250-300 g) were utilized.[1][2]
-
Ischemia Induction: Transient focal cerebral ischemia was induced using the intraluminal filament technique to occlude the middle cerebral artery (MCAO) for 2 hours.[1][2][3]
-
Anesthesia: Anesthesia was maintained with halothane (1.0% to 2.0%) in oxygen-enriched air.[1]
-
Confirmation of Occlusion: Cerebral blood flow was monitored using laser Doppler flowmetry to confirm successful MCAO.[2][3]
-
Drug Administration: this compound (1 mg/kg/hr) or saline was administered as a continuous intravenous infusion.[1][2]
-
Treatment Paradigms:
-
Outcome Measures: Infarct volume was assessed at specified time points (e.g., 4 days) post-reperfusion.[3]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, kappa-opioid agonist (CAS 112282-24-3) | Abcam [abcam.com]
- 6. BRL-52537 - Wikipedia [en.wikipedia.org]
- 7. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
BRL 52537 Hydrochloride: A Technical Guide to its Chemical Properties and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols relevant to its study. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound.
Chemical Properties
This compound is a synthetic compound with the CAS Number 112282-24-3. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 112282-24-3 |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O・HCl |
| Molecular Weight | 391.77 g/mol |
| Purity | >98% |
| Appearance | Solid |
| Solubility | Water (to 5 mM), DMSO (to 25 mM with warming) |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone hydrochloride |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of BRL 52537 to KOR initiates a cascade of intracellular signaling events that are central to its neuroprotective actions.
Kappa-Opioid Receptor Signaling
Activation of KOR by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. This initiates several downstream signaling pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neuronal excitability.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the phosphorylation and activation of various MAPK pathways, which play a role in cell survival and apoptosis.
BRL 52537 Hydrochloride: A Technical Guide to its Opioid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of BRL 52537 hydrochloride, a potent and highly selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support research and drug development efforts by providing comprehensive data on its receptor affinity, the experimental methods used for its characterization, and the relevant signaling pathways.
Core Data: Opioid Receptor Binding Affinity
The binding affinity of this compound for the three classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
This compound demonstrates a strong and selective affinity for the kappa-opioid receptor.[1] Its affinity for the mu-opioid receptor is significantly lower, and it has been reported to have very low affinity for the delta-opioid receptor, underscoring its high selectivity for KOR.
| Receptor Subtype | Ki (nM) |
| Kappa (κ) | 0.24[1] |
| Mu (μ) | 1560[1] |
| Delta (δ) | Not Quantitatively Determined (Low Affinity) |
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for this compound is typically achieved through competitive radioligand binding assays. This standard method allows for the characterization of a compound's ability to displace a radiolabeled ligand from its receptor.
Membrane Preparation:
-
Cells or tissues expressing the opioid receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
Competitive Binding Reaction:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the target opioid receptor subtype is used.
-
A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
The reaction mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
Separation of Bound and Unbound Ligand:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification and Data Analysis:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways of the Kappa-Opioid Receptor
As a G-protein coupled receptor (GPCR), the kappa-opioid receptor transduces extracellular signals into intracellular responses. BRL 52537, as a KOR agonist, initiates these signaling cascades.
The primary signaling pathway for the kappa-opioid receptor involves its coupling to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Gβγ Subunit: The dissociated Gβγ subunit can directly modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
In addition to the canonical G-protein signaling, kappa-opioid receptor activation can also trigger downstream signaling cascades involving mitogen-activated protein kinases (MAPKs), which can influence gene expression and other cellular processes.
References
BRL 52537 Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 52537 hydrochloride is a potent and highly selective synthetic agonist for the kappa-opioid receptor (KOR).[1][2][3][4] As a member of the G-protein coupled receptor (GPCR) superfamily, the KOR, upon activation, initiates a cascade of intracellular signaling events.[5][6] BRL 52537 has garnered significant interest within the research community for its pronounced neuroprotective effects, particularly in preclinical models of cerebral ischemia/reperfusion injury.[1][7][8][9] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by BRL 52537, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of its mechanism of action.
Core Signaling Pathways of this compound
The primary mechanism of BRL 52537 is its binding to and activation of the KOR, which is canonically coupled to the inhibitory G-proteins, Gαi/o.[5] This initial event triggers the dissociation of the Gα and Gβγ subunits, which then modulate multiple downstream effector systems. The neuroprotective effects of BRL 52537 are primarily attributed to two key pathways: the upregulation of the STAT3 anti-apoptotic pathway and the attenuation of ischemia-evoked nitric oxide production.
The STAT3 Anti-Apoptotic Pathway
A pivotal study has demonstrated that the neuroprotective effects of BRL 52537 against cerebral ischemia/reperfusion injury are mediated by the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Activation of the KOR by BRL 52537 leads to an increase in the phosphorylation of STAT3 (p-STAT3).[7] Phosphorylated STAT3 can then translocate to the nucleus to regulate the expression of target genes, or exert non-genomic effects. In this context, the upregulation of p-STAT3 is associated with a significant decrease in the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[7] By inhibiting caspase-3, BRL 52537 effectively suppresses neuronal apoptosis, thereby preserving neuronal integrity in the face of ischemic insults.[7] The neuroprotective effect was blocked by the STAT3 phosphorylation inhibitor AG490, confirming the critical role of this pathway.[7]
References
- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRL 52537 Hydrochloride in an In Vivo Stroke Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of BRL 52537 hydrochloride, a selective κ-opioid receptor (KOR) agonist, in a rat model of transient focal cerebral ischemia. BRL 52537 has demonstrated significant neuroprotective effects, reducing infarct volume when administered both as a pretreatment and post-treatment in experimental stroke.[1][2] The protocols outlined below are based on established methodologies and aim to guide researchers in investigating the therapeutic potential of this compound. The mechanism of action appears to be mediated through the selective activation of κ-opioid receptors, leading to the attenuation of ischemia-induced nitric oxide (NO) production.[1][2]
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective agents is a critical area of research. This compound has emerged as a promising candidate due to its potent and selective agonism at the κ-opioid receptor.[1][3][4][5] Studies have shown that BRL 52537 can provide robust neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), a widely used model of focal ischemic stroke.[3][6] Notably, this neuroprotection is observed even when the treatment is initiated up to 6 hours into reperfusion, suggesting a clinically relevant therapeutic window.[3][6] These notes provide detailed protocols for an in vivo stroke model to evaluate the efficacy of this compound.
Putative Signaling Pathway
The neuroprotective effects of this compound are primarily mediated through its interaction with κ-opioid receptors. The proposed signaling pathway involves the attenuation of downstream excitotoxic cascades. One key mechanism identified is the reduction of ischemia-evoked nitric oxide (NO) production in the striatum.[1][2]
Caption: Proposed signaling pathway for this compound neuroprotection.
Experimental Protocols
Animal Model and Stroke Induction
A well-established model for inducing focal cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) in rats.[2][6][7]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., halothane)
-
Intraluminal filament
-
Laser Doppler flowmetry device
-
Surgical instruments
Protocol:
-
Anesthetize the rat using an appropriate anesthetic.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for 2 hours using the intraluminal filament technique.[2][6]
-
Confirm successful occlusion by monitoring cerebral blood flow with a Laser Doppler flowmetry device.[2]
-
After the 2-hour occlusion period, withdraw the filament to allow for reperfusion.
-
Monitor the animal's physiological parameters throughout the procedure.
This compound Administration
This compound is administered via continuous intravenous infusion.[2][5][6]
Materials:
-
This compound
-
Saline (vehicle)
-
Infusion pump
Protocol:
-
Prepare a solution of this compound in saline.
-
In a blinded and randomized manner, divide the animals into treatment and control (saline) groups.[2][4][6]
-
Administer this compound at a dose of 1 mg/kg/hr as a continuous intravenous infusion.[2][5][6]
-
The timing of infusion can be varied based on the experimental design:
-
Pretreatment: Start the infusion 15 minutes before MCAO and continue until 2 hours of reperfusion.[2][7]
-
Post-treatment (at reperfusion): Initiate the infusion at the onset of reperfusion and continue for 22 hours.[2][6][7]
-
Delayed Post-treatment: Begin the infusion at 2, 4, or 6 hours after the start of reperfusion and continue for 22 hours.[6]
-
Caption: Experimental workflow for in vivo stroke model with BRL 52537.
Assessment of Neuroprotection
The primary outcome measure for neuroprotection is the quantification of infarct volume.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Brain matrix
-
Image analysis software
Protocol:
-
At the end of the experiment (e.g., 22 hours or 4 days of reperfusion), euthanize the animals.[4][5]
-
Harvest the brains and section them using a brain matrix.
-
Stain the brain slices with TTC to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the ipsilateral structure using image analysis software.[4]
Quantitative Data Summary
The following tables summarize the reported neuroprotective effects of this compound on infarct volume in the cortex and striatum of rats subjected to 2 hours of MCAO.
Table 1: Infarct Volume with BRL 52537 Treatment Initiated at Different Times of Reperfusion [6]
| Treatment Initiation Time (Post-MCAO) | Infarct Volume in Cortex (% of contralateral) | Infarct Volume in Striatum (% of contralateral) |
| Saline (Control) | 39 ± 5% | 70 ± 4% |
| At Reperfusion | 22 ± 6% | 38 ± 9% |
| 2 hours of Reperfusion | 21 ± 6% | 40 ± 8% |
| 4 hours of Reperfusion | 18 ± 5% | 50 ± 8% |
| 6 hours of Reperfusion | - | 46 ± 9% |
Table 2: Infarct Volume with BRL 52537 Pretreatment and Treatment at Reperfusion [2]
| Treatment Group | Infarct Volume in Cortex (% of ipsilateral) | Infarct Volume in Caudoputamen (% of ipsilateral) |
| Saline (Pretreatment) | 40 ± 7% | 66 ± 6% |
| BRL 52537 (Pretreatment) | 16 ± 6% | 30 ± 8% |
| Saline (at Reperfusion) | 38 ± 6% | 66 ± 4% |
| BRL 52537 (at Reperfusion) | 19 ± 8% | 35 ± 9% |
Table 3: Effect of KOR Antagonist on BRL 52537 Neuroprotection [4]
| Treatment Group | Infarct Volume in Cortex (% of ipsilateral) | Infarct Volume in Caudoputamen (% of ipsilateral) |
| Saline/Saline | 28.6 ± 4.9% | 53.3 ± 5.8% |
| Saline/BRL 52537 | 10.2 ± 4.3% | 23.8 ± 6.7% |
| nor-BNI/BRL 52537 | 28.6 ± 5.3% | 40.9 ± 6.2% |
Conclusion
The selective κ-opioid receptor agonist, this compound, demonstrates significant neuroprotective properties in a rat model of transient focal cerebral ischemia. The provided protocols offer a framework for researchers to further investigate the therapeutic potential and mechanisms of action of this compound in the context of stroke. The data indicates a promising therapeutic window and highlights the involvement of the κ-opioid receptor in mediating these protective effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: BRL 52537 in the Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BRL 52537, a selective kappa-opioid receptor (KOR) agonist, in the context of the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this and similar compounds.
Introduction
Stroke remains a leading cause of mortality and long-term disability worldwide. The MCAO model is a widely utilized preclinical model that mimics the ischemic cascade seen in human ischemic stroke. BRL 52537 has emerged as a promising neuroprotective agent, demonstrating significant efficacy in reducing infarct volume and improving neurological outcomes in rodent MCAO models.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of nitric oxide (NO) production and the activation of pro-survival signaling pathways.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of BRL 52537 in the MCAO model.
Table 1: Effect of BRL 52537 on Infarct Volume in Rats Subjected to MCAO
| Treatment Group | Administration Timing | Infarct Volume - Cortex (% of ipsilateral cortex) | Infarct Volume - Caudoputamen (% of ipsilateral caudoputamen) | Reference |
| Saline | During ischemia and early reperfusion | 40 ± 7% | 66 ± 6% | [1] |
| BRL 52537 (1 mg/kg/hr) | During ischemia and early reperfusion | 16 ± 6% | 30 ± 8% | [1] |
| Saline | During reperfusion only | 38 ± 6% | 66 ± 4% | [1] |
| BRL 52537 (1 mg/kg/hr) | During reperfusion only | 19 ± 8% | 35 ± 9% | [1] |
| Saline/Saline | 15 min before reperfusion and during reperfusion | 28.6 ± 4.9% | 53.3 ± 5.8% | [2] |
| Saline/BRL 52537 (1 mg/kg/hr) | 15 min before reperfusion and during reperfusion | 10.2 ± 4.3% | 23.8 ± 6.7% | [2] |
| nor-BNI/BRL 52537 | 15 min before reperfusion and during reperfusion | 28.6 ± 5.3% | 40.9 ± 6.2% | [2] |
Table 2: Therapeutic Window of BRL 52537 in a Rat MCAO Model
| Treatment Group | Time of Administration Post-MCAO | Infarct Volume - Cortex (% of contralateral structure) | Infarct Volume - Striatum (% of contralateral structure) | Reference |
| Saline | Onset of reperfusion | 39 ± 5% | 70 ± 4% | [5] |
| BRL 52537 (1 mg/kg/hr) | Onset of reperfusion | 22 ± 6% | 38 ± 9% | [5] |
| BRL 52537 (1 mg/kg/hr) | 2 hours post-reperfusion | 21 ± 6% | 40 ± 8% | [5] |
| BRL 52537 (1 mg/kg/hr) | 4 hours post-reperfusion | 18 ± 5% | 50 ± 8% | [5] |
| BRL 52537 (1 mg/kg/hr) | 6 hours post-reperfusion | Not significantly different from control | 46 ± 9% | [5] |
Signaling Pathways and Mechanisms of Action
BRL 52537 exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the activation of the kappa-opioid receptor, which leads to a reduction in ischemia-evoked nitric oxide (NO) production.[1][3] Additionally, BRL 52537 has been shown to promote the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cell survival and anti-apoptotic pathways.[4] This activation of STAT3 is associated with a decrease in the expression of caspase-3, a key executioner of apoptosis.[4]
Caption: Proposed signaling pathway of BRL 52537 neuroprotection.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal filament technique for inducing transient focal cerebral ischemia.[1][6]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane, halothane)
-
4-0 nylon monofilament with a rounded tip
-
Microvascular clips
-
Surgical instruments (scissors, forceps, etc.)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.
-
After the desired duration of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Caption: Experimental workflow for the MCAO procedure in rats.
Administration of BRL 52537
BRL 52537 can be administered intravenously as a continuous infusion.
Materials:
-
BRL 52537 hydrochloride
-
Sterile saline (0.9%)
-
Infusion pump
-
Catheters for intravenous administration
Procedure:
-
Dissolve BRL 52537 in sterile saline to the desired concentration.
-
For pretreatment studies, initiate the intravenous infusion (e.g., 1 mg/kg/hr) 15 minutes before MCAO and continue for a specified period during and after occlusion.[1]
-
For post-treatment studies, initiate the infusion at the onset of reperfusion or at various time points after reperfusion (e.g., 2, 4, or 6 hours) and continue for a specified duration (e.g., 22 hours).[1][5]
-
A control group should receive an equivalent volume of saline vehicle.
Assessment of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing and quantifying infarct volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Brain matrix slicer
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Using a brain matrix, slice the brain into 2-mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and use image analysis software to quantify the infarct area in each slice.
-
Calculate the total infarct volume as a percentage of the ipsilateral or contralateral hemisphere.
Conclusion
The selective kappa-opioid receptor agonist BRL 52537 has demonstrated robust neuroprotective effects in the MCAO model of ischemic stroke. Its ability to reduce infarct volume, even when administered several hours after the ischemic insult, highlights its therapeutic potential. The mechanisms underlying its protective effects, including the attenuation of nitric oxide production and activation of pro-survival signaling pathways, provide a strong rationale for further investigation and development of KOR agonists for the treatment of stroke. The protocols outlined in these application notes provide a foundation for researchers to explore the efficacy and mechanisms of BRL 52537 and other neuroprotective compounds.
References
- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL 52537 Hydrochloride Administration in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and experimental evaluation of BRL 52537 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in rat models of cerebral ischemia.
Introduction
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3] In preclinical studies involving rat models of stroke, it has demonstrated significant neuroprotective effects.[1][2][4] The primary mechanism of action is believed to be the activation of KOR, which triggers downstream signaling pathways that mitigate ischemic neuronal injury.[1][5] One key pathway involves the attenuation of ischemia-induced nitric oxide (NO) production, a known contributor to neuronal damage.[2][3][4] Additionally, BRL 52537 has been shown to promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cell survival and anti-apoptotic signaling.[5]
These notes will detail the established administration routes, dosages, and experimental protocols to assess the neuroprotective effects of this compound in rats.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in rat models of transient focal cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Administration Route | Dosage | Timing of Administration | Infarct Volume (% of Ipsilateral Structure) - Cortex | Infarct Volume (% of Ipsilateral Structure) - Caudoputamen | Reference |
| Saline (Vehicle) | Intravenous Infusion | - | 15 min before reperfusion, continued for 22h | 28.6% ± 4.9% | 53.3% ± 5.8% | [1] |
| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | 15 min before reperfusion, continued for 22h | 10.2% ± 4.3% | 23.8% ± 6.7% | [1] |
| Saline (Vehicle) | Intravenous Infusion | - | 15 min before occlusion, until 2h of reperfusion | 40% ± 7% | 66% ± 6% | [2] |
| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | 15 min before occlusion, until 2h of reperfusion | 16% ± 6% | 30% ± 8% | [2] |
| Saline (Vehicle) | Intravenous Infusion | - | Onset of reperfusion, continued for 22h | 38% ± 6% | 66% ± 4% | [2][4] |
| BRL 52537 | Intravenous Infusion | 1 mg/kg/h | Onset of reperfusion, continued for 22h | 19% ± 8% | 35% ± 9% | [2][4] |
Table 2: Effect of this compound on Protein Expression
| Treatment Group | Protein Analyzed | Change in Expression | Experimental Model | Reference |
| BRL 52537 + I/R | p-STAT3 | Upregulation | Global cerebral ischemia/reperfusion | [5] |
| BRL 52537 + I/R | Caspase-3 | Decrease | Global cerebral ischemia/reperfusion | [5] |
Experimental Protocols
Animal Model: Transient Focal Cerebral Ischemia
A commonly used model to study the neuroprotective effects of BRL 52537 is the transient middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, halothane)
-
Intraluminal filament (e.g., 4-0 nylon suture with a rounded tip)
-
Laser Doppler flowmeter
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce the intraluminal filament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Administration of this compound
Route of Administration: Intravenous (IV) infusion is the recommended route for systemic delivery and consistent plasma concentrations.
Vehicle: Sterile saline (0.9% sodium chloride) is the appropriate vehicle for dissolving this compound.
Dosage and Infusion:
-
Prepare a solution of this compound in sterile saline to achieve the desired infusion concentration.
-
A common and effective dosage is a continuous intravenous infusion of 1 mg/kg/h .[1][2]
-
The infusion can be initiated at different time points relative to the ischemic event, such as:
-
The infusion is typically continued for a specified duration, for example, 22 hours into the reperfusion period.[1][2]
-
An infusion pump should be used to ensure a constant and accurate delivery rate.
Assessment of Neuroprotection
3.3.1. Infarct Volume Measurement
-
At a predetermined time point after reperfusion (e.g., 48 hours or 4 days), euthanize the rat.
-
Harvest the brain and section it into coronal slices (e.g., 2 mm thick).
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the ipsilateral hemisphere.
3.3.2. Western Blot Analysis for p-STAT3 and Caspase-3
-
At the end of the experiment, harvest the ischemic brain tissue (e.g., cortex and striatum).
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-STAT3, total STAT3, and cleaved caspase-3.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for BRL 52537 administration.
References
- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL 52537 Hydrochloride for Intravenous Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 52537 hydrochloride is a synthetic compound recognized for its potent and highly selective agonist activity at the κ-opioid receptor (KOR).[1][2][3] With a high affinity for KOR (Ki = 0.24 nM) and significantly lower affinity for the μ-opioid receptor (Ki = 1560 nM), it serves as a valuable tool for investigating KOR-mediated physiological and pathological processes.[2][3] Research, particularly in animal models, has highlighted its neuroprotective effects, suggesting potential therapeutic applications in conditions like stroke and heart attack.[1][4][5][6]
These application notes provide detailed protocols for the preparation of this compound for intravenous (IV) infusion in a research setting, along with a summary of its physicochemical properties and a diagram of its proposed signaling pathway.
Physicochemical Properties
Proper preparation of this compound for in vivo studies requires a clear understanding of its physical and chemical characteristics.
| Property | Value | Reference |
| IUPAC Name | 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone hydrochloride | |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O·HCl | |
| Molecular Weight | 391.77 g/mol | |
| Appearance | Solid | |
| Purity | >98% | [7] |
Solubility and Storage
The solubility and stability of this compound are critical for preparing viable formulations for intravenous administration. All stock solutions should be prepared under sterile conditions.
Table 3.1: Solubility Data
| Solvent | Concentration | Notes | Reference |
| Water | ≤ 5 mM | ||
| DMSO | ≤ 25 mM | Requires warming | |
| Methanol | ~63.8 mM (25 mg/mL) | Requires sonication | [2] |
| Saline | 1 mg/kg/hr infusion demonstrated | Vehicle for in vivo IV studies | [4][5][8] |
Table 3.2: Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid (as received) | -20°C | Up to 2 years | Sealed, away from moisture | [9] |
| Solid (as received) | 4°C | Not specified | Sealed, away from moisture | [2] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][3] |
Mechanism of Action and Signaling Pathway
BRL 52537 exerts its neuroprotective effects primarily through the activation of the κ-opioid receptor. This activation triggers downstream signaling cascades that mitigate ischemic injury. One key mechanism involves the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3), which in turn suppresses the apoptotic marker caspase-3.[10] Additionally, BRL 52537 has been shown to attenuate the production of nitric oxide (NO) during ischemic events, reducing NO-related toxicity.[4][6]
Experimental Protocols
The following protocols are intended for research purposes only. All procedures should be performed in a laminar flow hood using aseptic techniques to ensure the sterility of the final infusion solution.
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, empty glass vials
-
Calibrated analytical balance
-
Spatula
-
Sterile disposable syringes (various sizes)
-
Sterile syringe filters (0.22 µm pore size, PVDF or similar low protein binding)
-
Vortex mixer
-
Water bath or sonicator (optional, if solubility issues arise)
-
70% ethanol for disinfection
Workflow for IV Solution Preparation
Protocol for Preparation of a 1 mg/mL Stock Solution
This protocol provides a method for preparing a stock solution that can be diluted for final infusion concentrations. Based on in vivo studies in rats, a common infusion rate is 1 mg/kg/hour.[4][8][11]
-
Preparation: Disinfect the work surface (laminar flow hood) and all necessary equipment with 70% ethanol.
-
Calculation: To prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound is required.
-
Weighing: Aseptically weigh 10 mg of this compound powder and transfer it to a sterile glass vial.
-
Reconstitution: Using a sterile syringe, add 10 mL of sterile 0.9% saline to the vial. This results in a concentration of 1 mg/mL.
-
Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. If needed, gentle warming or brief sonication can be used to aid dissolution, as BRL 52537 HCl is water-soluble.
-
Sterile Filtration: Draw the solution into a new sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip.
-
Final Transfer: Filter the solution into a final sterile container (e.g., another sterile vial or an infusion bag). This step removes any potential microbial contamination.
-
Labeling and Storage: Label the container with the compound name, concentration (1 mg/mL), preparation date, and solvent (0.9% Saline). Use immediately or store under appropriate conditions as outlined in Table 3.2.
Example Calculation for In Vivo Infusion
This example is based on published studies administering a dose of 1 mg/kg/hr to a 300g rat.[8]
-
Animal Weight: 0.3 kg
-
Required Dose: 1 mg/kg/hr = 0.3 mg/hr
-
Infusion Rate (from literature): 0.5 mL/hr[11]
-
Required Concentration:
-
Concentration = Dose / Infusion Rate
-
Concentration = 0.3 mg/hr / 0.5 mL/hr = 0.6 mg/mL
-
To prepare the final infusion solution, the 1 mg/mL stock solution (from Protocol 5.3) would be diluted with sterile 0.9% saline to achieve a final concentration of 0.6 mg/mL. For example, to make 5 mL of the final solution, take 3 mL of the 1 mg/mL stock and add 2 mL of sterile saline.
Safety Precautions
-
This compound is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
-
Handle the dry powder in a chemical fume hood to avoid inhalation.
-
All preparations for intravenous use must be performed using strict aseptic techniques to prevent contamination.
-
For research use only. Not for human or veterinary use outside of approved research protocols.
References
- 1. BRL-52537 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound|Provide by DC CHEM [dcchemicals.com]
- 10. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols: BRL 52537 Hydrochloride for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of BRL 52537 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in neuroprotection research. This document details its application in preclinical, in vivo models of ischemic stroke and provides recommended protocols for both in vivo and in vitro studies. The information presented is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR)[1]. It has demonstrated significant neuroprotective effects in animal models of cerebral ischemia[2][3][4]. The primary mechanism of action is believed to be through the activation of KOR, which leads to a reduction in ischemia-evoked nitric oxide (NO) production and the modulation of pro-survival signaling pathways, such as the STAT3 pathway[2][3]. These properties make this compound a valuable research tool for investigating the therapeutic potential of KOR agonists in stroke and other neurodegenerative disorders.
Data Presentation
The following table summarizes the quantitative data from key in vivo neuroprotection studies using this compound.
| Parameter | Value | Species/Model | Reference |
| Effective Dosage | 1 mg/kg/hour | Male Wistar Rats | [3][5] |
| Administration Route | Intravenous (IV) Infusion | Male Wistar Rats | [3][4] |
| Treatment Regimen | Pre-treatment (15 min before ischemia) or Post-treatment (at onset of reperfusion) | Male Wistar Rats | [3][4] |
| Ischemia Model | Transient Middle Cerebral Artery Occlusion (tMCAO) | Male Wistar Rats | [3][5] |
| Duration of Ischemia | 2 hours | Male Wistar Rats | [3][4] |
| Duration of Treatment | 2 to 22 hours | Male Wistar Rats | [3][5] |
| Primary Outcome | Reduction in infarct volume | Male Wistar Rats | [3][4] |
Signaling Pathway
The neuroprotective effects of this compound are initiated by its binding to and activation of the kappa-opioid receptor. This activation triggers a downstream signaling cascade that involves the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Activated p-STAT3 is believed to promote the expression of pro-survival genes. Additionally, KOR activation by BRL 52537 has been shown to attenuate the production of nitric oxide (NO), a key mediator of neuronal damage during ischemia.
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
In Vivo Neuroprotection Study: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes a typical in vivo experiment to assess the neuroprotective effects of this compound in a rat model of ischemic stroke.
1. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Anesthesia: Halothane or other suitable anesthetic.
2. Surgical Procedure (tMCAO):
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique for 2 hours[3][4].
-
Confirm MCA occlusion and reperfusion using laser Doppler flowmetry[5].
3. Drug Administration:
-
Preparation: Dissolve this compound in sterile saline.
-
Route: Continuous intravenous infusion.
-
Treatment Groups:
4. Outcome Assessment:
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals and section the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Neurological Deficit Scoring: Evaluate neurological function at various time points post-surgery using a standardized scoring system.
5. Molecular Analysis (Optional):
-
Collect brain tissue from the ischemic core and penumbra for analysis of protein expression (e.g., Western blotting for p-STAT3) or gene expression (e.g., qRT-PCR).
-
Measure nitric oxide production in the striatum using in vivo microdialysis[3].
Caption: Experimental workflow for in vivo neuroprotection studies.
In Vitro Neuroprotection Study: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
While specific in vitro studies with this compound are not extensively published, this protocol provides a general framework for assessing its neuroprotective effects in a cell-based model of ischemia. This protocol is based on standard OGD procedures used for other kappa-opioid agonists and will likely require optimization for this compound.
1. Cell Culture:
-
Cell Type: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12).
-
Culture Conditions: Maintain cells in appropriate culture medium and conditions until they are well-differentiated.
2. Oxygen-Glucose Deprivation (OGD):
-
OGD Medium: Prepare a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).
-
Procedure:
-
Wash cells with the OGD medium.
-
Place the culture plates in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 1-4 hours). The optimal duration will need to be determined empirically.
-
3. Drug Treatment:
-
Concentration Range: Based on studies with other selective KOR agonists, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
Treatment Groups:
-
Vehicle Control: Treat with vehicle (e.g., sterile water or DMSO).
-
OGD Control: Subject to OGD with vehicle treatment.
-
BRL 52537 Treatment: Add this compound to the culture medium before, during, or after the OGD period.
-
4. Reperfusion:
-
After the OGD period, replace the OGD medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator for a recovery period (e.g., 24 hours).
5. Assessment of Neuroprotection:
-
Cell Viability Assays: Measure cell viability using assays such as MTT, LDH release, or live/dead staining (e.g., Calcein-AM/Propidium Iodide).
-
Apoptosis Assays: Assess apoptosis using methods like TUNEL staining or caspase-3 activity assays.
-
Mechanism of Action Studies: Investigate the involvement of specific signaling pathways by using inhibitors (e.g., a STAT3 inhibitor) in combination with BRL 52537 treatment. Analyze protein phosphorylation (e.g., p-STAT3) by Western blotting.
Conclusion
This compound is a valuable pharmacological tool for studying the neuroprotective roles of the kappa-opioid receptor. The provided protocols for in vivo and in vitro studies offer a solid foundation for researchers to investigate its therapeutic potential and mechanisms of action in the context of ischemic neuronal injury. Further optimization of in vitro concentrations and exploration of downstream signaling pathways will continue to enhance our understanding of this promising neuroprotective agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for BRL 52537 Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 52537 hydrochloride is a potent and highly selective agonist for the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain modulation, mood regulation, and addiction.[1] In vitro characterization of BRL 52537 is crucial for understanding its pharmacological profile, including its binding affinity, potency, and functional activity at the KOR. These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound.
The primary mechanism of action for KOR agonists involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. The following protocols describe standard assays to quantify these effects.
Data Presentation
The following table summarizes the known in vitro activity of this compound and provides a template for presenting data from the described assays.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| BRL 52537 | κ-Opioid | Radioligand Binding | Ki | 0.24 nM | [1] |
| BRL 52537 | µ-Opioid | Radioligand Binding | Ki | 1560 nM | [1] |
| BRL 52537 | κ-Opioid | [³⁵S]GTPγS Binding | EC₅₀ | To be determined | |
| BRL 52537 | κ-Opioid | [³⁵S]GTPγS Binding | Eₘₐₓ | To be determined | |
| BRL 52537 | κ-Opioid | cAMP Inhibition | IC₅₀ | To be determined |
Signaling Pathway
Activation of the κ-opioid receptor by an agonist like BRL 52537 initiates a signaling cascade through the Gi/o protein pathway.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of BRL 52537 for the κ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Materials and Reagents:
-
CHO-hKOR cell membranes (Chinese Hamster Ovary cells stably expressing the human κ-opioid receptor)
-
[³H]U-69,593 (selective KOR radioligand)
-
This compound
-
Unlabeled U-69,593 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filters
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Membrane Preparation: Thaw CHO-hKOR cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]U-69,593 (final concentration ~0.4-1.0 nM), and membrane suspension.
-
Non-specific Binding (NSB): Unlabeled U-69,593 (final concentration 10 µM), [³H]U-69,593, and membrane suspension.
-
BRL 52537 Competition: Serial dilutions of BRL 52537, [³H]U-69,593, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of BRL 52537.
-
Determine the IC₅₀ value (concentration of BRL 52537 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Workflow:
Materials and Reagents:
-
CHO-hKOR cell membranes
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
This compound
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Other reagents as in Protocol 1
Procedure:
-
Membrane and Ligand Preparation: Prepare as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add assay buffer containing GDP (final concentration ~10 µM) and the following in triplicate:
-
Basal Binding: Assay buffer and membrane suspension.
-
Non-specific Binding: Unlabeled GTPγS (final concentration 10 µM) and membrane suspension.
-
BRL 52537 Stimulation: Serial dilutions of BRL 52537 and membrane suspension.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction and measure radioactivity as described in Protocol 1.
Data Analysis:
-
Calculate net agonist-stimulated binding by subtracting basal binding from the binding at each BRL 52537 concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of BRL 52537.
-
Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values using non-linear regression.
Protocol 3: cAMP Inhibition Assay
This cell-based assay measures the functional consequence of KOR activation by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Workflow:
Materials and Reagents:
-
CHO-hKOR cells
-
Cell culture medium
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CHO-hKOR cells in a 96-well plate and grow to confluence.
-
Cell Treatment:
-
Pre-treat cells with serial dilutions of BRL 52537 for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) to induce cAMP production.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen detection method. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of BRL 52537.
-
Plot the percentage of inhibition against the log concentration of BRL 52537.
-
Determine the IC₅₀ value (concentration of BRL 52537 that causes 50% inhibition of the forskolin-stimulated response) using non-linear regression.
Conclusion
These protocols provide a framework for the comprehensive in vitro characterization of this compound. By employing radioligand binding, GTPγS binding, and cAMP inhibition assays, researchers can obtain critical data on the affinity, potency, and functional efficacy of this selective κ-opioid receptor agonist, facilitating its further development and study.
References
Application Notes and Protocols for BRL 52537 Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL 52537 hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction.[1][2][3] Understanding the binding characteristics of novel compounds like this compound to the KOR is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the KOR. Additionally, it outlines the KOR signaling pathway and provides a protocol for a β-arrestin recruitment assay, which is crucial for assessing functional selectivity or "biased agonism."
Data Presentation
The binding affinity of this compound for the kappa-opioid receptor has been previously determined and is summarized in the table below. This competitive binding assay protocol can be used to independently verify these findings or to characterize other novel compounds.
| Compound | Receptor | Ki (nM) |
| This compound | κ-Opioid Receptor (KOR) | 0.24[1] |
| This compound | µ-Opioid Receptor (MOR) | 1560[1] |
Experimental Protocols
Competitive Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of a known KOR ligand (e.g., 10 µM U-69,593 or naloxone).[5][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5][8]
-
Scintillation Counter: For measuring radioactivity.
-
Protein Assay Kit: (e.g., BCA assay) for determining membrane protein concentration.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the KOR in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh, cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store membrane aliquots at -80°C until use.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes (typically 20-50 µg of protein), [³H]U-69,593 (at a concentration near its Kd, e.g., 0.4 nM), and assay buffer.[5]
-
Non-specific Binding: Cell membranes, [³H]U-69,593, and a high concentration of a non-labeled KOR ligand (e.g., 10 µM U-69,593).[5]
-
Test Compound (this compound): Cell membranes, [³H]U-69,593, and serial dilutions of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 200-250 µL).[8][9]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5] This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Radioactivity Measurement:
-
Dry the filters.
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50: The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis.
-
Calculate the Ki: Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki):[5] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([³H]U-69,593) used in the assay.
-
Kd is the dissociation constant of the radioligand for the KOR.
-
-
β-Arrestin Recruitment Assay for Kappa-Opioid Receptor
This assay is used to determine if this compound induces the recruitment of β-arrestin to the KOR, a key step in receptor desensitization and an indicator of biased agonism.
Materials:
-
Cell Line: A cell line co-expressing the human kappa-opioid receptor and a β-arrestin fusion protein (e.g., using Tango™, PathHunter™, or BRET technology).[2][3][10]
-
Test Compound: this compound.
-
Control Agonist: A known KOR agonist (e.g., U-50,488).
-
Assay-specific Reagents: Substrates and buffers specific to the chosen assay technology (e.g., coelenterazine for BRET).[10][11]
-
Plate Reader: Capable of detecting the assay signal (e.g., luminescence, fluorescence).
Procedure:
-
Cell Culture and Plating:
-
Culture the specialized cell line according to the manufacturer's instructions.
-
Seed the cells into 96-well or 384-well assay plates at a predetermined density.
-
Incubate the plates to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the control agonist.
-
Add the compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents according to the assay kit's protocol.
-
Incubate as required for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the response as a function of the log concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
-
Mandatory Visualization
Caption: Workflow for the KOR competitive radioligand binding assay.
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
References
- 1. benchchem.com [benchchem.com]
- 2. Kappa opioid receptor screen with the Tango beta-arrestin recruitment technology and characterization of hits with second-messenger assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Specific Binding of [11C]RTI-97 to Kappa Opioid Receptor by Autoradiography and PET Imaging in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
Application Notes and Protocols for cAMP Assay in Kappa Opioid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the cAMP Assay for KOR Activation
The cAMP assay for KOR activation is a competitive immunoassay. In cells expressing KOR, activation of the receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, the assay typically involves the use of forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[4] The inhibitory effect of a KOR agonist on this forskolin-stimulated cAMP production is then quantified.
Commonly used detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® (Lanthanide Chelate Excite), and AlphaScreen®, which are based on fluorescence resonance energy transfer (FRET) or luminescence proximity principles.[5][6] In these competitive assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low signal, while a low level of cellular cAMP (indicative of KOR activation) produces a high signal. The signal is inversely proportional to the concentration of intracellular cAMP.
Kappa Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist, such as Dynorphin A, initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This decrease in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels.
Figure 1: KOR Signaling Pathway.
Experimental Protocols
These protocols are designed for a 384-well plate format using a commercially available HTRF cAMP assay kit and cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 or HEK293 cells).
Protocol 1: Agonist Mode - Determining EC50
This protocol is used to determine the potency (EC50) of a KOR agonist.
1. Cell Preparation: a. Culture CHO-K1 cells stably expressing human KOR in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418). b. On the day of the assay, harvest cells and resuspend them in stimulation buffer at a density of 0.5 x 10^6 cells/mL.
2. Agonist Preparation: a. Prepare a serial dilution of the KOR agonist in stimulation buffer at 4x the final desired concentration.
3. Forskolin Preparation: a. Prepare a 4x working solution of forskolin in stimulation buffer. The final concentration of forskolin should be at its EC80, which needs to be predetermined for the specific cell line. A typical final concentration is 1-10 µM.
4. Assay Procedure: a. Add 5 µL of the 4x agonist serial dilution to the wells of a 384-well plate. b. Add 5 µL of the 4x forskolin solution to all wells except the negative control wells. c. Add 10 µL of the cell suspension to each well. d. Incubate the plate at room temperature for 30 minutes. e. Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well. f. Incubate the plate in the dark at room temperature for 60 minutes. g. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
5. Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm * 10,000). b. Convert the HTRF ratio to cAMP concentration using a standard curve. c. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration. d. Determine the EC50 value using a four-parameter logistic equation.
Protocol 2: Antagonist Mode - Determining IC50
This protocol is used to determine the potency (IC50) of a KOR antagonist.
1. Cell and Antagonist Preparation: a. Prepare cells as described in Protocol 1. b. Prepare a serial dilution of the KOR antagonist in stimulation buffer at 4x the final desired concentration.
2. Agonist Preparation: a. Prepare a 4x working solution of a known KOR agonist at its EC80 concentration in stimulation buffer.
3. Forskolin Preparation: a. Prepare a 4x working solution of forskolin at its EC80 concentration in stimulation buffer.
4. Assay Procedure: a. Add 5 µL of the 4x antagonist serial dilution to the wells of a 384-well plate. b. Add 5 µL of the 4x agonist solution to all wells except the negative control. c. Add 5 µL of the 4x forskolin solution to all wells except the negative control. d. Add 5 µL of the cell suspension to each well. e. Incubate the plate at room temperature for 30 minutes. f. Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well. g. Incubate the plate in the dark at room temperature for 60 minutes. h. Read the plate on an HTRF-compatible reader.
5. Data Analysis: a. Calculate the HTRF ratio and convert it to cAMP concentration. b. Plot the percent inhibition of the agonist response against the log of the antagonist concentration. c. Determine the IC50 value using a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines the general workflow for a KOR cAMP assay in agonist mode.
Figure 2: KOR cAMP Assay Workflow.
Data Presentation
Table 1: Potency (EC50) of KOR Agonists in cAMP Assays
| Agonist | Cell Line | Assay Type | EC50 (nM) | Reference |
| U-50488 | Rat KOR in CHO-K1 | HTRF | 0.61 | [7] |
| U-69593 | Rat KOR in CHO-K1 | HTRF | 1.7 | [7] |
| Dynorphin A | Human KOR in HEK293 | cAMP Functional Assay | ~1-10 | [8][9] |
| Asimadoline | Rabbit Vas Deferens | Twitch Response | - | [10] |
| Spiradoline | Rat KOR in CHO | cAMP Formation | pIC50 8.62 | [2] |
| Etorphine | Rat KOR in CHO | cAMP Formation | >1000 | [2] |
| Bremazocine | Rat KOR in CHO | cAMP Formation | - | [2] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and receptor expression levels.
Table 2: Potency (IC50) of KOR Antagonists in cAMP Assays
| Antagonist | Cell Line | Assay Type | IC50 (nM) | Reference |
| nor-Binaltorphimine (nor-BNI) | Human KOR in CHO | [35S]GTPγS binding | 0.04 (Ke) | [10] |
| JDTic | Human KOR in CHO | [35S]GTPγS binding | 0.01 (Ke) | [10] |
| ML190 | Human KOR | β-arrestin assay | 120 | |
| Compound A | Human KOR in CHO | Radioligand Binding | - |
Note: Data from GTPγS binding and β-arrestin assays are often correlated with cAMP assay results for antagonists.
Table 3: Assay Performance Metrics
| Parameter | Description | Typical Value | Reference |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 for a robust assay | [11][12] |
| Signal Window | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 | [13] |
A Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / (|Mean_positive_control - Mean_negative_control|)
An assay with a Z'-factor greater than 0.5 is considered excellent for high-throughput screening.[11][12]
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human or rat kappa opioid receptor.
-
Cell Culture Media: DMEM/F-12, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, G418 or other selection antibiotic.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE®, AlphaScreen®) containing cAMP standard, labeled cAMP, and detection antibodies.
-
KOR Agonists and Antagonists: U-50488, Dynorphin A, nor-Binaltorphimine, etc.
-
Forskolin
-
384-well white, low-volume assay plates
-
HTRF-compatible microplate reader
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal Window | - Low receptor expression. - Suboptimal forskolin concentration. - Inactive agonist. | - Use a cell line with higher receptor expression. - Perform a forskolin dose-response curve to determine the optimal concentration (EC80). - Verify the activity of the agonist. |
| High Variability (Low Z'-Factor) | - Inconsistent cell plating. - Pipetting errors. - Cell clumping. | - Ensure a homogenous cell suspension before plating. - Use calibrated pipettes and proper technique. - Gently triturate cells to break up clumps. |
| EC50/IC50 Values Differ from Literature | - Different cell line or receptor construct. - Different assay conditions (e.g., incubation time, temperature). - Different passage number of cells. | - Ensure consistency in experimental conditions. - Be aware that values can vary between labs and assay systems. |
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Cryo-EM structure of human κ-opioid receptor-Gi complex bound to an endogenous agonist dynorphin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
BRL 52537 hydrochloride solubility and stability issues
This technical support center provides guidance on the solubility and stability of BRL 52537 hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For aqueous solutions, water can be used. For organic stock solutions, dimethyl sulfoxide (DMSO) and methanol are suitable options.
Q2: Are there any special considerations when preparing solutions of this compound?
A2: Yes. When using DMSO, warming the solution may be necessary to achieve higher concentrations. For methanol, ultrasonic treatment can aid in dissolution. It is also important to use newly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at 4°C in a sealed container, away from moisture.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound in solvents like DMSO or methanol should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Solutions should be kept in sealed containers to prevent evaporation and moisture absorption.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in my chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Verify that you are using a recommended solvent (Water, DMSO, Methanol). |
| Concentration Too High | Try preparing a more dilute solution. Refer to the solubility data table below. |
| Insufficient Dissolution Aid | For DMSO, gently warm the solution. For methanol, use an ultrasonic bath. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. Hygroscopic solvents like DMSO should be from a freshly opened container. |
Stability Concerns
Problem: I suspect my this compound solution has degraded.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. |
| pH Instability | If using aqueous solutions, check the pH. BRL 52537, being a hydrochloride salt, will form a slightly acidic solution. Significant deviations from a neutral or slightly acidic pH may promote degradation. Consider using a buffer for pH-sensitive experiments. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Hydrolysis | As BRL 52537 contains an amide linkage, hydrolysis is a potential degradation pathway, especially in acidic or basic aqueous solutions. Prepare aqueous solutions fresh and avoid prolonged storage. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| Water | Up to 5 mM | 5 mM | - |
| DMSO | Up to 25 mM | 63.81 mM | With warming. |
| DMSO | 5 mg/mL | 12.76 mM | Requires sonication, warming, and heating to 60°C. Use of hygroscopic DMSO can significantly impact solubility. |
| Methanol | 25 mg/mL | 63.81 mM | Requires sonication. |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Conditions |
| Solid | 4°C | Up to 12 months | Sealed container, away from moisture. |
| Solution | -20°C | Up to 1 month | Sealed container, away from moisture. |
| Solution | -80°C | Up to 6 months | Sealed container, away from moisture.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Vortex mixer
-
Sonicator
-
Water bath or heating block
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.
-
Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached. Use a vortex mixer and/or sonicator intermittently.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
Oven
-
HPLC system with a stability-indicating method
Methodology:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 60°C for 24 hours.
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the percentage of degradation and to identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
References
potential CNS side effects of BRL 52537 hydrochloride
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with BRL 52537 hydrochloride. The information provided is based on available preclinical research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate KORs, which are involved in various physiological processes, including pain perception and neuroprotection. In preclinical studies, its neuroprotective effects have been linked to the modulation of specific signaling pathways.
Q2: Have any Central Nervous System (CNS) side effects of this compound been reported in humans?
A2: Based on the available preclinical data, there is no information regarding the CNS side effects of this compound in humans. Research has primarily focused on its neuroprotective potential in animal models of cerebral ischemia.[2][3][4] As with any opioid agonist, there is a potential for CNS effects, but these have not been specifically documented for BRL 52537 in a clinical setting.[5]
Q3: What are the known effects of this compound in preclinical models?
A3: In animal models, particularly in rats, BRL 52537 has demonstrated significant neuroprotective effects against brain damage caused by cerebral ischemia/reperfusion injury.[2][3][6] It has been shown to inhibit neuronal apoptosis (programmed cell death) and reduce the production of nitric oxide, which can be toxic in ischemic conditions.[2][3][6]
Q4: What is the underlying signaling pathway for the neuroprotective effects of BRL 52537?
A4: The neuroprotective effects of BRL 52537 are believed to be mediated through the activation of the STAT3 signaling pathway.[6] Specifically, it promotes the phosphorylation of STAT3 (p-STAT3), which is a key step in this protective cascade.[6] Additionally, its mechanism is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity.[7]
Troubleshooting Experimental Issues
Issue 1: Inconsistent neuroprotective effects observed in our animal model of stroke.
-
Potential Cause 1: Dosing and Administration Route. The efficacy of BRL 52537 can be highly dependent on the dose and route of administration. Preclinical studies have often utilized continuous intravenous infusion.[2][3][4]
-
Troubleshooting Tip: Review the published literature for effective dose ranges and administration protocols in similar models. Ensure accurate and consistent delivery of the compound.
-
-
Potential Cause 2: Timing of Administration. The therapeutic window for BRL 52537 is a critical factor. Studies have shown neuroprotection when administered as a pretreatment or at the onset of reperfusion.[2][3]
-
Troubleshooting Tip: Carefully control the timing of BRL 52537 administration relative to the ischemic event in your experimental protocol.
-
-
Potential Cause 3: Animal Model Variability. The neuroprotective effects of BRL 52537 have been shown to be gender-specific in some models, with effects observed in males but not females.[7]
-
Troubleshooting Tip: Consider potential gender differences in your experimental design and data analysis.
-
Issue 2: Observing unexpected behavioral changes in test animals.
-
Potential Cause: General Opioid Effects. As a KOR agonist, BRL 52537 could potentially induce CNS effects typical of opioids, such as sedation or changes in motor activity, although these have not been the focus of the cited neuroprotection studies.[5]
-
Troubleshooting Tip: Implement a comprehensive behavioral monitoring plan to assess for any unintended effects. Include control groups to differentiate between vehicle effects and compound-specific effects.
-
Data on Preclinical Neuroprotective Efficacy
The following table summarizes the quantitative data from a key preclinical study on the neuroprotective effects of BRL 52537 in a rat model of transient focal cerebral ischemia.
| Treatment Group | Infarct Volume in Cortex (% of ipsilateral cortex) | Infarct Volume in Caudoputamen (% of ipsilateral caudoputamen) |
| Saline (Control) | 40 ± 7% | 66 ± 6% |
| BRL 52537 (Pretreatment) | 16 ± 6% | 30 ± 8% |
| BRL 52537 (Post-treatment) | 19 ± 8% | 35 ± 9% |
| Data from Goyagi et al., Stroke, 2003.[2][3] |
Experimental Protocols
Key Experiment: Evaluation of Neuroprotection in a Rat Model of Transient Focal Ischemia
-
Animal Model: Male Wistar rats (250-300g).[3]
-
Ischemia Induction: Transient (2-hour) middle cerebral artery occlusion (MCAO) using the intraluminal filament technique, with cerebral blood flow monitored by Doppler flowmetry.[3]
-
Drug Administration:
-
Outcome Measures:
-
Infarct Volume: Assessed at 22 hours of reperfusion. Brains are sectioned and stained with 1% triphenyltetrazolium chloride (TTC) to visualize the infarct area.[2]
-
Nitric Oxide Production: Estimated via in vivo microdialysis in the striatum by quantifying the conversion of labeled arginine to citrulline.[2][3]
-
Visualizations
Caption: Signaling pathway of BRL 52537 leading to neuroprotection.
Caption: Workflow for assessing BRL 52537 neuroprotection.
References
- 1. BRL-52537 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of opioids on the central nervous systems of palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing BRL 52537 hydrochloride concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BRL 52537 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective κ-opioid receptor (KOR) agonist.[1] Its mechanism of action involves binding to and activating KORs. This activation has been shown to have neuroprotective effects, which are linked to the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and a decrease in caspase-3 expression, suggesting an involvement of the STAT3 signaling pathway.[2] Additionally, its neuroprotective effects in the context of ischemia may be related to the attenuation of ischemia-evoked nitric oxide (NO) production.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound displays high selectivity for the κ-opioid receptor over the μ-opioid receptor.[3]
Q3: How should I store this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C. For stock solutions, it is advised to aliquot and store at -80°C for up to six months or at -20°C for one month to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended solvent for preparing a stock solution?
This compound is a water-soluble agent.[3] Therefore, sterile distilled water or a buffered solution such as PBS can be used to prepare stock solutions. For some cell culture applications, a small amount of DMSO may be used to ensure complete dissolution before further dilution in aqueous media, although water is the primary solvent.
Troubleshooting Guide
Issue: I am observing cytotoxicity or a significant decrease in cell viability at my chosen concentrations.
-
Question: What could be causing the unexpected cell death, and how can I mitigate it?
-
Answer:
-
Concentration Range: The concentration of this compound may be too high. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: If you are using a solvent such as DMSO to prepare your stock solution, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.1-0.5%).
-
Cell Line Sensitivity: Different cell lines will exhibit varying sensitivities to the compound. A concentration that is well-tolerated by one cell line may be toxic to another.
-
Off-Target Effects: At very high concentrations, the compound may exhibit off-target effects that can lead to cytotoxicity.
-
Issue: I am not observing any effect of this compound in my cell culture model.
-
Question: Why am I not seeing the expected biological response?
-
Answer:
-
Receptor Expression: Confirm that your cell line expresses the κ-opioid receptor (KOR). You can verify this through techniques such as RT-PCR, Western blotting, or immunofluorescence. If the receptor is not present, the compound will not elicit a response.
-
Concentration Too Low: The concentration of this compound may be too low to activate the KORs sufficiently to produce a measurable effect. Refer to the suggested starting concentration range and consider testing higher concentrations in your dose-response experiment.
-
Compound Degradation: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh stock solutions if there is any doubt about the stability of your current stock.
-
Assay Sensitivity: The assay you are using to measure the biological response may not be sensitive enough to detect subtle changes. Consider using a more sensitive or alternative assay.
-
Issue: I am having difficulty dissolving the this compound.
-
Question: What should I do if the compound is not fully dissolving?
-
Answer:
-
Solvent Choice: this compound is reported to be water-soluble.[3] If you are having trouble, gentle warming and vortexing may aid dissolution.
-
Stock Concentration: You may be trying to prepare a stock solution at too high of a concentration. Try preparing a more dilute stock solution.
-
pH of the Solvent: The pH of your solvent could be affecting solubility. Ensure you are using a buffered solution within a physiological pH range.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) |
| κ-Opioid Receptor | 0.24[3] |
| μ-Opioid Receptor | 1560[3] |
Table 2: Suggested Starting Concentration Range for Cell Culture Experiments Based on Similar KOR Agonists
| Compound | In Vitro Concentration Range | Cell Line/System | Observed Effect |
| U-50488 | 0.01 - 1.0 µM | Rat Nucleus Accumbens Slices | Inhibition of Dopamine Release[6] |
| U-50488 | IC50 of 4.32 µM | Rat Sensory Neurons | Ca2+ Current Inhibition[2] |
| U-69593 | 10⁻¹⁰ - 10⁻⁶ M | R1.1 Mouse Thymoma Cells | Decrease in Intracellular Calcium[7] |
| Asimadoline | IC50 of 1 nM (binding) | Human κ-receptor | High-affinity binding[3] |
| Asimadoline | IC50 of 23.7 µM | Murine Tracheal and Colon Epithelium | Inhibition of Epithelial Transport[8] |
Note: The above table provides data for other selective κ-opioid receptor agonists to suggest a potential starting range for this compound, as specific in vitro concentration data for this compound is limited. A starting range of 1 nM to 10 µM is recommended for initial dose-response experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 1 mM). The molecular weight of this compound is 391.8 g/mol .
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A suggested starting range for the final concentrations is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For your experiments, you should use concentrations well below the IC50 value to avoid cytotoxicity.
-
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for optimizing BRL 52537 concentration.
References
- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. The differential effects of a selective kappa-opioid receptor agonist, U50488, in guinea pig heart tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa-opioid agonist U-69593 affects intracellular calcium level in R1.1 mouse thymoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kappa-opioid receptor agonist asimadoline inhibits epithelial transport in mouse trachea and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dysphoria in Animal Models with KOR Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kappa-opioid receptor (KOR) agonists in animal models. Our goal is to help you mitigate dysphoric side effects while leveraging the therapeutic potential of KOR agonists for analgesia and other applications.
Frequently Asked Questions (FAQs)
Q1: Why do our animals exhibit signs of dysphoria after administration of a KOR agonist?
A1: Activation of the kappa-opioid receptor (KOR) can lead to dysphoria, a negative affective state.[1][2][3][4][5][6] This is a known side effect that has limited the clinical development of many KOR agonists.[4][7][8] The underlying mechanism is believed to involve the inhibition of dopamine release in reward pathways of the brain, such as the nucleus accumbens.[7][9] Additionally, KOR activation can trigger signaling cascades independent of G-protein coupling, such as the β-arrestin2 and p38 MAP kinase pathways, which have been strongly implicated in mediating the aversive effects.[1][4][5][9][10][11]
Q2: We are observing significant conditioned place aversion (CPA) in our rodent models. How can we confirm this is due to KOR agonist-induced dysphoria?
A2: Conditioned place aversion (CPA) is a standard behavioral paradigm to assess the aversive effects of drugs and is considered a reliable animal model of dysphoria.[3][12] To confirm that the observed CPA is mediated by KOR activation, you can pretreat a cohort of animals with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI), before administering the KOR agonist. If the KOR antagonist blocks the development of CPA, it strongly suggests the aversion is KOR-mediated.[10][13]
Q3: Are there KOR agonists available that do not induce dysphoria?
A3: Yes, recent drug development efforts have focused on creating "biased" KOR agonists. These compounds are designed to selectively activate the G-protein signaling pathway, which is associated with the desired analgesic effects, while avoiding the recruitment of the β-arrestin2 pathway linked to dysphoria.[2][4][5][7][9] Examples of such biased agonists that have shown reduced or no dysphoric effects in preclinical models include Triazole 1.1 and nalfurafine.[2][7][12][14]
Q4: Can we co-administer another compound with our KOR agonist to prevent dysphoria?
A4: Co-administration strategies are being explored. One approach is the use of a mixed KOR agonist/mu-opioid receptor (MOR) partial agonist. The MOR activation can potentially counteract the dysphoric effects of KOR agonism.[2][15] Another strategy could involve inhibitors of downstream signaling molecules implicated in dysphoria, such as p38 MAPK inhibitors, which have been shown to abolish KOR agonist-induced CPA.[10]
Q5: We are seeing variability in the dysphoric response between male and female animals. Is this expected?
A5: Yes, sex differences in the response to KOR agonists have been reported. Some studies suggest that females may be more sensitive to the aversive effects of KOR agonists at lower doses, while males may show a more robust aversion at higher doses.[1][16][17] It is crucial to include both sexes in your experimental design and analyze the data accordingly.
Troubleshooting Guides
Issue: High incidence of conditioned place aversion (CPA) at therapeutically effective doses.
| Possible Cause | Troubleshooting Step |
| The KOR agonist is unbiased and activates the β-arrestin2 pathway. | Switch to a G-protein biased KOR agonist such as Triazole 1.1 or nalfurafine.[2][7][12][14] |
| The dose of the KOR agonist is too high. | Perform a dose-response study to identify the minimal effective dose for analgesia with the lowest possible aversive effect. |
| Animal model is particularly sensitive to KOR-induced dysphoria. | Consider using a different strain of rodent or a different behavioral assay for dysphoria, such as intracranial self-stimulation (ICSS).[7] |
| Experimental protocol for CPA is flawed. | Review and optimize your CPA protocol, ensuring proper habituation, conditioning, and testing phases. |
Issue: Animals appear sedated, which confounds the interpretation of behavioral assays.
| Possible Cause | Troubleshooting Step |
| Sedation is a known side effect of many KOR agonists.[4][7][8] | Use a biased KOR agonist, as compounds like Triazole 1.1 have been shown to cause analgesia without sedation.[7] |
| Dose of the KOR agonist is excessive. | Lower the dose of the KOR agonist to a level that provides the desired therapeutic effect without significant motor impairment. |
| Behavioral assay is not appropriate for sedated animals. | Employ behavioral tests that are less dependent on locomotor activity. |
Quantitative Data Summary
Table 1: Comparison of KOR Agonists in Preclinical Models
| Compound | Type | Analgesic Efficacy | Dysphoria/Aversion (CPA/ICSS) | Sedation | Reference |
| U50,488H | Unbiased Agonist | High | High | High | [1][7][13] |
| Triazole 1.1 | G-protein Biased Agonist | High | Low/None | Low/None | [2][7] |
| Nalfurafine | G-protein Biased Agonist | High | Low/None | Low | [2][12][14] |
| Salvinorin A | Unbiased Agonist | High | High | N/A | [9][11] |
Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is a standard method for assessing the aversive properties of a KOR agonist.
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber.
-
Habituation (Day 1): Allow each animal to freely explore both chambers for a 15-minute pre-test session to determine initial preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer the KOR agonist and confine the animal to one of the chambers (typically the initially non-preferred chamber) for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
-
Test (Day 6): Place the animal in the apparatus with free access to both chambers for a 15-minute test session. Record the time spent in each chamber.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the test session compared to the pre-test session indicates conditioned place aversion.
Forced Swim Test (FST) Protocol
The FST can be used to assess depressive-like behavior, which can be induced by KOR agonists.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-swim (Day 1): Place the animal in the cylinder for a 15-minute session. This is for habituation.
-
Test (Day 2): Administer the KOR agonist or vehicle. After a predetermined time (e.g., 30 minutes), place the animal in the cylinder for a 5-minute test session.
-
Data Recording: Videotape the session and score the duration of immobility (floating without struggling).
-
Data Analysis: An increase in immobility time in the KOR agonist group compared to the vehicle group suggests a pro-depressant effect.[18]
Visualizations
Caption: KOR Agonist Signaling Pathways and Behavioral Outcomes.
Caption: Experimental Workflow for Conditioned Place Aversion (CPA).
Caption: Troubleshooting Logic for KOR Agonist-Induced Dysphoria.
References
- 1. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 6. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 7. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
- 10. p38: The Link between the κ-Opioid Receptor and Dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 13. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KOR agonists for the treatment and/or prevention of opioid use disorder and cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mixed Kappa/Mu Opioid Receptor Agonists: The 6β-Naltrexamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
troubleshooting inconsistent results with BRL 52537
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRL 52537, a potent and highly selective κ-opioid receptor (KOR) agonist. Our aim is to help you address potential inconsistencies and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BRL 52537?
BRL 52537 is a highly selective agonist for the κ-opioid receptor (KOR).[1] Its neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury, are believed to be mediated through the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and the attenuation of ischemia-induced nitric oxide (NO) production.[2][3]
Q2: What are the recommended solvent and storage conditions for BRL 52537 hydrochloride?
This compound is soluble in water up to 5 mM and in DMSO up to 25 mM, though warming may be necessary for the latter.[4] For long-term storage, it is recommended to store the solid form at room temperature for up to 12 months.[4]
Q3: Are there known off-target effects for BRL 52537?
Current research indicates that BRL 52537 is highly selective for the κ-opioid receptor. Its neuroprotective effects have been shown to be blocked by the specific KOR antagonist nor-binaltorphimine (nor-BNI), supporting its on-target mechanism of action.[5]
Troubleshooting Inconsistent Results
Issue 1: Lack of Efficacy or Reduced Neuroprotection
One of the most common challenges is observing variability in the neuroprotective effects of BRL 52537. If you are not observing the expected reduction in infarct volume or other neuroprotective markers, consider the following factors:
-
Gender-Specific Effects: Studies have shown that the neuroprotective effect of BRL 52537 can be gender-specific. In mouse models of focal cerebral ischemia, BRL 52537 provided robust neuroprotection in males but not in females. This difference is linked to the compound's interaction with neuronal nitric oxide synthase (nNOS).[6]
-
Timing of Administration: The therapeutic window is a critical factor. BRL 52537 has been shown to be effective when administered as a pretreatment before ischemia or as a post-treatment initiated at the onset of reperfusion.[2][7] Ensure your administration protocol aligns with these effective time points.
-
Dosage and Administration Route: The majority of successful preclinical studies have utilized continuous intravenous infusion at a dosage of 1 mg/kg/h.[2][5] Bolus injections or different routes of administration may lead to altered pharmacokinetic and pharmacodynamic profiles, potentially reducing efficacy.
Issue 2: Unexpected or Adverse Effects
While BRL 52537 is primarily investigated for its acute neuroprotective effects, some studies have reported adverse outcomes with chronic administration.
-
Cardiovascular and Renal Effects: Prolonged intravenous administration of BRL 52537 (e.g., daily for two weeks) has been associated with a sustained increase in mean arterial pressure and albuminuria in animal models.[8] These effects are thought to be related to KOR activation in the kidneys, leading to podocyte damage.[8] It is crucial to distinguish between the acute neuroprotective benefits and the potential for adverse effects with long-term exposure.
-
Acute vs. Chronic Effects: The effects of KOR activation can be opposing depending on the duration of treatment. For instance, a single intravenous injection of a KOR agonist has been shown to cause a decline in mean arterial pressure, whereas chronic administration can lead to hypertension.[8]
Data Summary
The following tables summarize key quantitative data for BRL 52537 based on published studies.
Table 1: Binding Affinity of BRL 52537
| Parameter | Value | Receptor | Reference |
| Ki | 0.24 nM | κ-opioid | [4] |
Table 2: In Vivo Efficacy of BRL 52537 in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Infarct Volume (Cortex) | Infarct Volume (Caudoputamen) | Reference |
| Saline (Control) | 40 ± 7% | 66 ± 6% | [2] |
| BRL 52537 (1 mg/kg/h, Pre- & Post-treatment) | 16 ± 6% | 30 ± 8% | [2] |
| BRL 52537 (1 mg/kg/h, Post-treatment) | 19 ± 8% | 35 ± 9% | [2] |
Experimental Protocols
Key Experiment: Evaluation of Neuroprotection in a Rat Model of Transient Focal Cerebral Ischemia
This protocol is a generalized representation based on methodologies from published studies.[2][5]
-
Animal Model: Adult male Wistar rats (250-300g).
-
Ischemia Induction: Induce 2 hours of focal cerebral ischemia using the intraluminal filament technique to occlude the middle cerebral artery (MCA). Confirm occlusion with laser Doppler flowmetry.
-
Treatment Groups:
-
Control Group: Intravenous infusion of saline.
-
BRL 52537 Group: Continuous intravenous infusion of BRL 52537 at 1 mg/kg/h.
-
-
Administration Timing:
-
Pre- and Post-treatment: Initiate infusion 15 minutes before MCA occlusion and continue until 2 hours of reperfusion.
-
Post-treatment only: Initiate infusion at the onset of reperfusion and continue for 22 hours.
-
-
Outcome Assessment:
-
Measure infarct volume at 22 hours or 4 days of reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Conduct neurological deficit scoring at various time points post-ischemia.
-
Visualizations
Signaling Pathway of BRL 52537-Mediated Neuroprotection
Caption: Proposed signaling pathway for BRL 52537-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotective Efficacy
Caption: Generalized experimental workflow for in vivo neuroprotection studies.
References
- 1. BRL-52537 - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, kappa-opioid agonist (CAS 112282-24-3) | Abcam [abcam.com]
- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Filtering the Signal: Kappa Opioid Receptors in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRL 52537 Hydrochloride Efficacy and Anesthetic Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL 52537 hydrochloride. The information provided addresses potential interactions with anesthetics and offers insights into experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective κ-opioid receptor (KOR) agonist. Its primary mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors found throughout the central nervous system. This activation has been shown to produce neuroprotective effects, particularly in the context of cerebral ischemia.[1][2][3]
Q2: Have any studies investigated the impact of anesthesia on the efficacy of this compound?
Direct comparative studies on the impact of different anesthetics on the efficacy of this compound are limited. However, numerous preclinical studies demonstrating the neuroprotective effects of this compound in models of focal cerebral ischemia have been conducted under halothane anesthesia.[2][4] In these studies, intravenous administration of this compound did not show any significant effects on the physiological parameters monitored under halothane anesthesia.[3] Research on other κ-opioid agonists, such as U50488H, has shown a dose-dependent decrease in the minimum anesthetic concentration (MAC) of isoflurane, suggesting a potential synergistic effect.[5]
Q3: What are the known signaling pathways activated by this compound?
The neuroprotective effects of this compound are understood to be mediated through at least two key signaling pathways:
-
STAT3 Pathway: this compound promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This activation of p-STAT3 is associated with the inhibition of neuronal apoptosis and protection against ischemia/reperfusion injury.[1]
-
Nitric Oxide (NO) Pathway: The compound has been shown to attenuate the production of nitric oxide (NO) evoked by ischemia.[2][3] Overproduction of NO during an ischemic event can lead to cellular damage, and by reducing NO levels, this compound contributes to its neuroprotective effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variability in experimental results when using different anesthetics. | Anesthetics can interact with opioid receptors and their downstream signaling pathways. For example, isoflurane and enflurane have been shown to modulate the binding of ligands to opioid receptors.[6] Ketamine also interacts with κ-opioid receptors.[7][8] | - Standardize Anesthetic Protocol: Whenever possible, use a consistent anesthetic agent and protocol across all experimental groups to minimize variability. Halothane has been successfully used in multiple published studies with BRL 52537.[2][4]- Consider Anesthetic-Opioid Interactions: Be aware that some anesthetics may potentiate or antagonize the effects of BRL 52537. For instance, the MAC-sparing effect observed with other KOR agonists and isoflurane suggests a potential for altered anesthetic depth.[5] Monitor physiological parameters closely.- Pilot Studies: If switching to a new anesthetic, conduct a pilot study to assess its impact on the efficacy of this compound in your experimental model. |
| Reduced or absent neuroprotective effect of this compound. | - Incorrect Dosage or Administration: Suboptimal dosing or improper administration route can lead to insufficient drug exposure.- Timing of Administration: The therapeutic window for this compound is critical. | - Verify Dosage and Administration: The effective dose in rat models of focal cerebral ischemia is typically a continuous intravenous infusion of 1 mg/kg/hour.[2][4]- Optimize Administration Timing: BRL 52537 has shown efficacy when administered as a pretreatment (starting 15 minutes before ischemia) or as a post-treatment (starting at the onset of reperfusion).[2] Ensure the administration protocol aligns with your experimental goals. |
| Unexpected physiological responses in anesthetized animals treated with this compound. | While studies with halothane anesthesia reported no significant effects on physiological parameters[3], interactions with other anesthetics are not well-documented and could potentially alter cardiovascular or respiratory function. | - Continuous Monitoring: Closely monitor vital signs such as heart rate, blood pressure, and respiratory rate throughout the experiment.- Control Groups: Include appropriate vehicle and anesthetic-only control groups to isolate the effects of this compound. |
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia in Rats
This protocol is a synthesis from published studies demonstrating the neuroprotective effects of this compound.[2][4]
1. Animal Model:
-
Adult male Wistar rats (250-300 g).
2. Anesthesia:
-
Anesthetize rats with halothane (1.0% to 2.0%) in an oxygen-enriched air mixture. Allow for spontaneous ventilation.
3. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Perform the intraluminal filament technique for MCAO as previously described in relevant literature.
-
Confirm occlusion using laser Doppler flowmetry.
-
Maintain ischemia for a duration of 2 hours.
4. Drug Administration:
-
Preparation: Dissolve this compound in saline to the desired concentration.
-
Dosage: Administer as a continuous intravenous infusion at a rate of 1 mg/kg/hour.
-
Timing (select one):
-
Pre-treatment: Begin the infusion 15 minutes before the onset of MCAO and continue until 2 hours of reperfusion.
-
Post-treatment: Initiate the infusion at the onset of reperfusion and continue for 22 hours.
-
5. Reperfusion and Recovery:
-
After the 2-hour occlusion period, withdraw the filament to allow for reperfusion.
-
Allow the rats to emerge from anesthesia 15 minutes into the reperfusion period.
-
Provide free access to food and water.
6. Outcome Measures:
-
Assess infarct volume at a predetermined time point (e.g., 22 hours or 4 days of reperfusion) using methods such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Conduct neurological deficit scoring to evaluate functional outcomes.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound leading to neuroprotection.
Experimental Workflow for In Vivo Studies
References
- 1. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of a mu- and kappa-opioid agonist on isoflurane minimal anesthetic concentration in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of mu, kappa and delta opioid receptors in the rat brain by isoflurane and enflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Antagonism Attenuates Antidepressant Effects of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective interaction of ketamine with recombinant mu, kappa, and delta opioid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BRL 52537 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective storage, handling, and use of BRL 52537 hydrochloride in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the integrity and reproducibility of your research.
Quick Reference Data
For your convenience, key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 391.76 g/mol | MedChemExpress |
| Purity | >98% | MedChemExpress |
| Appearance | White to off-white solid | Inferred from general product descriptions |
| Ki for κ-opioid receptor | 0.24 nM | MedChemExpress |
| Ki for μ-opioid receptor | 1560 nM | MedChemExpress |
Troubleshooting Guide
This section addresses potential issues you may encounter when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | - Inappropriate solvent- Insufficient mixing- Low temperature | - Use the recommended solvents: DMSO or Ethanol. For aqueous solutions, prepare a concentrated stock in an organic solvent first and then dilute.- Vortex or sonicate the solution to aid dissolution.- Gentle warming may improve solubility, but be cautious of potential degradation. |
| Precipitation in Solution | - Supersaturation- Change in pH or temperature- Interaction with other components in the medium | - Do not exceed the recommended maximum concentrations in your chosen solvent.- Ensure the pH of your final solution is compatible with the compound's stability. For hydrochloride salts, acidic to neutral pH is generally preferred.- Prepare fresh solutions for each experiment to minimize the risk of precipitation over time.- If precipitation occurs upon dilution in aqueous buffers, try diluting the stock solution in a smaller volume of the buffer first, ensuring it is well-mixed before adding to the final volume. |
| Inconsistent or Unexpected Experimental Results | - Compound degradation- Improper storage- Inaccurate concentration | - Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- Store the solid compound and stock solutions at the recommended temperatures.- Verify the concentration of your stock solution using a validated analytical method if possible.- Ensure the compound is fully dissolved before use. |
| Apparent Loss of Potency | - Degradation of stock solution- Adsorption to plasticware | - Prepare fresh stock solutions and compare their efficacy to older stocks.- Use low-adhesion microplates and pipette tips when working with low concentrations of the compound. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound?
-
A: The solid compound should be stored in a tightly sealed container at -20°C for long-term storage.
-
-
Q2: What are the recommended storage conditions for stock solutions?
-
A: Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
-
Q3: What personal protective equipment (PPE) should I use when handling this compound?
-
A: As a standard practice for handling all chemical compounds in a laboratory setting, you should wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work in a well-ventilated area or under a chemical fume hood, especially when handling the solid powder to avoid inhalation.
-
Solution Preparation
-
Q4: What are the best solvents for dissolving this compound?
-
A: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the cells.
-
-
Q5: I am observing precipitation when I dilute my DMSO stock solution in my aqueous buffer. What should I do?
-
A: This can happen if the final concentration of the compound in the aqueous buffer exceeds its solubility limit. To address this, you can try a serial dilution approach. First, dilute your DMSO stock into a smaller volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume. You could also consider using a different buffer system or adding a small amount of a solubilizing agent like Tween-80, but be sure to include appropriate vehicle controls in your experiment.
-
Experimental Use
-
Q6: What is the mechanism of action of this compound?
-
Q7: Are there any known off-target effects I should be aware of?
-
A: this compound shows high selectivity for the κ-opioid receptor over the μ-opioid receptor. However, as with any pharmacological agent, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments, such as a KOR antagonist like nor-binaltorphimine (nor-BNI), to confirm that the observed effects are mediated by KOR activation.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a sufficient amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 391.76 g/mol ), you would need 3.9176 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C as recommended.
In Vivo Administration for Neuroprotection Studies in a Rat Model of Focal Cerebral Ischemia
This protocol is based on previously published studies and should be adapted and approved by your institution's animal care and use committee.
-
Animal Model: Utilize a well-established model of transient middle cerebral artery occlusion (MCAO) in rats.
-
Solution Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in sterile saline. The final concentration of DMSO should be minimized.
-
Administration: Administer this compound via intravenous (i.v.) infusion. For example, a continuous infusion of 1 mg/kg/hour can be initiated either before the onset of ischemia (pretreatment) or at the beginning of reperfusion (post-treatment).[2]
-
Control Group: A control group of animals should receive an equivalent volume of vehicle (saline with the same final concentration of DMSO) following the same administration schedule.
-
Outcome Measures: Assess the neuroprotective effects by measuring infarct volume at a predetermined time point after ischemia (e.g., 24 or 48 hours) and by evaluating neurological deficits.
Visualizing the Mechanism of Action
Proposed Signaling Pathway of this compound in Neuroprotection
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects by activating the κ-opioid receptor, leading to the attenuation of nitric oxide production.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for In Vivo Neuroprotection Study
The diagram below outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in a rodent model of stroke.
Caption: In vivo neuroprotection study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Properties of BRL 52537 Hydrochloride and U-50488
For researchers and drug development professionals navigating the landscape of neuroprotective agents, understanding the nuanced differences between kappa-opioid receptor (KOR) agonists is paramount. This guide provides a detailed, data-driven comparison of two prominent KOR agonists, BRL 52537 hydrochloride and U-50488, focusing on their neuroprotective efficacy, mechanisms of action, and the experimental evidence supporting their potential therapeutic applications.
At a Glance: Key Neuroprotective Attributes
| Feature | This compound | U-50488 |
| Primary Mechanism | Attenuation of nitric oxide (NO) production, upregulation of phosphorylated STAT3 (p-STAT3).[1][2] | Modulation of Ca2+/CaMKII/CREB and PI3K/AKT/Nrf2/HO-1 pathways.[3][4] |
| Proven Efficacy In | Focal and global cerebral ischemia/reperfusion injury.[1][2] | NMDA-induced brain injury, spinal cord trauma, postoperative cognitive dysfunction.[4][5][6] |
| Administration Route | Intravenous.[1] | Intraperitoneal, intracerebral.[5][6] |
| Selectivity | Highly selective KOR agonist.[1][7] | Highly selective KOR agonist.[8] |
Quantitative Analysis of Neuroprotective Efficacy
Direct comparative studies between this compound and U-50488 are limited. The following tables summarize key quantitative data from independent studies, providing insights into the neuroprotective performance of each compound under specific experimental conditions.
This compound: Ischemic Stroke Models
| Experimental Model | Treatment Protocol | Outcome Measure | Results | Reference |
| Transient Middle Cerebral Artery Occlusion (MCAO) in rats | 1 mg/kg/hr IV infusion during ischemia and early reperfusion | Infarct Volume | Cortex: 16±6% (BRL 52537) vs 40±7% (saline); Caudoputamen: 30±8% (BRL 52537) vs 66±6% (saline).[1] | --INVALID-LINK-- |
| Transient MCAO in rats | 1 mg/kg/hr IV infusion during reperfusion only | Infarct Volume | Cortex: 19±8% (BRL 52537) vs 38±6% (saline); Caudoputamen: 35±9% (BRL 52537) vs 66±4% (saline).[1] | --INVALID-LINK-- |
| Global cerebral ischemia/reperfusion in rats | Not specified | Neuronal Apoptosis (TUNEL assay) | Significantly inhibited neuronal apoptosis compared to I/R group.[2] | --INVALID-LINK-- |
U-50488: Various Neurological Injury Models
| Experimental Model | Treatment Protocol | Outcome Measure | Results | Reference |
| NMDA-induced brain injury in neonatal rats | 30 mg/kg split doses before and after NMDA | Hemisphere Weight Reduction | 51.8% protection.[5] | --INVALID-LINK-- |
| Spinal cord trauma in rats | 10 mg/kg IP, multiple doses | Vascular Permeability (FITC-D extravasation) | Significantly reduced vascular permeability 24h post-injury.[6] | --INVALID-LINK-- |
| Cardiopulmonary bypass (CPB)-induced cognitive dysfunction in rats | Not specified | Neurological Score & Cognitive Function (Morris Water Maze) | Significantly reduced neural function score and relieved cognitive dysfunction.[4] | --INVALID-LINK-- |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of this compound and U-50488 are mediated by distinct signaling cascades.
This compound: A Focus on NO and STAT3
BRL 52537 exerts its neuroprotective action primarily by activating kappa-opioid receptors, which leads to two key downstream effects. Firstly, it attenuates the production of nitric oxide (NO) during ischemic events, a crucial factor in reducing excitotoxicity and neuronal damage.[1][7] Secondly, it promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] Phosphorylated STAT3 (p-STAT3) is known to play a significant role in cell survival and anti-apoptotic pathways.
U-50488: A Multi-faceted Approach via Ca2+ and PI3K/AKT
U-50488 demonstrates a more complex mechanistic profile. One of its primary neuroprotective pathways involves the regulation of intracellular calcium levels. By activating KOR, U-50488 can suppress Ca2+ influx, which in turn inhibits the Ca2+/Calmodulin-dependent protein kinase II (CaMKII) and the subsequent activation of the CREB (cAMP response element-binding protein) pathway.[3] This cascade is crucial in mitigating excitotoxicity.
Furthermore, U-50488 has been shown to activate the PI3K/AKT signaling pathway.[4] This activation leads to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Nrf2 then upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1), thereby reducing oxidative stress and promoting neuronal survival.[4]
Experimental Methodologies: A Closer Look
The evaluation of these neuroprotective agents relies on robust and well-defined experimental protocols.
Ischemic Stroke Model (for BRL 52537)
A commonly employed model is the transient Middle Cerebral Artery Occlusion (MCAO) in rats.[1]
Protocol Details:
-
Animal Model: Male Wistar rats are typically used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with halothane.
-
Induction of Ischemia: The middle cerebral artery is occluded for a defined period (e.g., 2 hours) using an intraluminal filament.
-
Treatment: this compound or a vehicle (saline) is administered intravenously at a specified dose and timing (e.g., before, during, or after ischemia).
-
Reperfusion: The filament is withdrawn to allow blood flow to resume.
-
Outcome Measures: After a set period of reperfusion (e.g., 24 or 48 hours), the brain is harvested, and infarct volume is quantified using techniques like TTC staining. Neurological deficit scores can also be assessed.
NMDA-Induced Excitotoxicity Model (for U-50488)
To assess neuroprotection against excitotoxicity, an NMDA-induced injury model is often utilized, particularly in neonatal animals.[5]
Protocol Details:
-
Animal Model: Neonatal rat pups (e.g., 7-day-old) are used.
-
Induction of Injury: A specific dose of N-methyl-D-aspartate (NMDA) is injected directly into the brain (intracerebrally).
-
Treatment: U-50488 is administered, often in split doses, before and after the NMDA injection.
-
Outcome Measures: After a survival period (e.g., 5 days), the extent of brain injury is assessed. This can include measuring the reduction in hemisphere weight or histological analysis of neuronal damage.
Conclusion
Both this compound and U-50488 are potent neuroprotective agents that operate through the activation of kappa-opioid receptors. BRL 52537 appears particularly effective in ischemic stroke models, with a mechanism centered on reducing nitric oxide production and promoting STAT3 signaling.[1][2] In contrast, U-50488 demonstrates efficacy across a broader range of neurological insults, including excitotoxicity and trauma, by modulating intracellular calcium and activating the powerful PI3K/AKT/Nrf2 antioxidant pathway.[3][4][5][6]
The choice between these compounds for research or therapeutic development will likely depend on the specific pathophysiology being targeted. The distinct signaling pathways they engage offer different points of intervention for neuroprotection. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic window of these two promising KOR agonists.
References
- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The kappa opioid-related anticonvulsants U-50488H and U-54494A attenuate N-methyl-D-aspartate induced brain injury in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of U-50488h, a selective opioid kappa receptor agonist, on vascular injury after spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. U-50488 - Wikipedia [en.wikipedia.org]
A Comparative Guide to BRL 52537 and Other Selective Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective kappa-opioid receptor (KOR) agonist BRL 52537 with other prominent selective KOR agonists: Salvinorin A, U-50488, and GR-89696. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor is a G protein-coupled receptor that, upon activation, can produce a range of physiological effects, including analgesia, sedation, and dysphoria. Selective KOR agonists are of significant interest to the research community for their potential therapeutic applications in pain management, addiction, and neuroprotection, without the abuse potential associated with mu-opioid receptor (MOR) agonists. This guide focuses on BRL 52537, a potent and selective KOR agonist, and compares its pharmacological profile to other well-characterized selective KOR agonists.
Data Presentation
The following tables summarize the quantitative data for BRL 52537 and the selected comparator compounds, focusing on their receptor binding affinity and in vitro functional activity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR Ki / KOR Ki) | Selectivity (DOR Ki / KOR Ki) |
| BRL 52537 | 0.24 | 1560 | Data Not Available | ~6500 | Data Not Available |
| Salvinorin A | 2.4[1] | >10,000 | >10,000 | >4167 | >4167 |
| U-50488 | 2.2[2] | 430[2] | >10,000 | ~195 | >4545 |
| GR-89696 | ~0.05-0.2 | ~50-100 | ~200-500 | ~250-2000 | ~1000-10000 |
Note: Ki values can vary between studies based on experimental conditions. The data presented here are representative values.
Table 2: In Vitro Functional Activity ([35S]GTPγS Binding Assay)
| Compound | KOR EC50 (nM) | KOR Emax (%) |
| BRL 52537 | Data Not Available | Data Not Available |
| Salvinorin A | 1.8[1] | Full Agonist (~100%) |
| U-50488 | 3.4 | Full Agonist (~100%)[3] |
| GR-89696 | Data Not Available | Potent Agonist |
Note: Emax values are typically expressed relative to a standard full agonist like U-69,593.
Table 3: Summary of In Vivo Effects
| Compound | Primary In Vivo Effects | Reference |
| BRL 52537 | Neuroprotection in ischemia models, reduction of nitric oxide production.[4][5] | [4][5] |
| Salvinorin A | Potent, short-acting hallucinogen; analgesia; sedation; conditioned place aversion. | |
| U-50488 | Analgesia, sedation, diuresis, conditioned place aversion.[6][7] | [6][7] |
| GR-89696 | Potent KOR agonist activity in vivo, including thermal antinociception and sedation.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Membrane Preparation:
-
Tissues (e.g., rodent brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined.
Binding Reaction:
-
In a 96-well plate, cell membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled competitor drug (e.g., BRL 52537) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]
[35S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation following receptor agonism.
Assay Procedure:
-
Cell membranes expressing the KOR are incubated in an assay buffer containing GDP.
-
Increasing concentrations of the agonist (e.g., BRL 52537) are added.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon agonist-induced receptor activation, G proteins exchange GDP for [35S]GTPγS.
-
The reaction is incubated to allow for [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.[9][10]
Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from the resulting dose-response curve.[9]
Conditioned Place Preference/Aversion (CPP/CPA)
This behavioral assay is used to assess the rewarding or aversive properties of a drug.
Apparatus:
-
A three-chambered apparatus is typically used. The two outer chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures). The smaller central chamber is neutral.
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the test drug (e.g., a KOR agonist) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.
-
Post-conditioning (Test): After the conditioning phase, the animals are placed back in the central chamber with free access to all chambers in a drug-free state. The time spent in each chamber is recorded.[11]
Data Analysis:
-
A significant increase in time spent in the drug-paired chamber compared to baseline indicates conditioned place preference (reward).
-
A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion (dysphoria).[11]
Mandatory Visualization
KOR Signaling Pathway
References
- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-50488 - Wikipedia [en.wikipedia.org]
- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of BRL 52537 and NMDA Receptor Antagonists in the Management of Ischemic Stroke
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the neuroprotective efficacy of the kappa-opioid receptor agonist BRL 52537 versus NMDA receptor antagonists in the context of ischemic stroke. This analysis is based on preclinical experimental data and discusses the mechanistic underpinnings of their effects.
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, triggers a complex cascade of biochemical events leading to neuronal death.[1] Over the years, various neuroprotective agents have been investigated to mitigate this damage. Among them, NMDA receptor antagonists and kappa-opioid receptor agonists have been prominent candidates. This guide offers a detailed comparison of the efficacy and mechanisms of BRL 52537, a selective kappa-opioid receptor (KOR) agonist, and various NMDA receptor antagonists.
BRL 52537: A Kappa-Opioid Receptor Agonist with Neuroprotective Potential
BRL 52537 hydrochloride, identified as [(+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine], has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia.[2][3] Studies have shown its ability to reduce infarct volume when administered both as a pretreatment and during the reperfusion phase.[2][3]
Quantitative Efficacy of BRL 52537
The neuroprotective effects of BRL 52537 have been quantified in rodent models of middle cerebral artery occlusion (MCAO). The following table summarizes key findings from a study in male Wistar rats.
| Treatment Group | Administration Timing | Infarct Volume - Cortex (% of ipsilateral cortex) | Infarct Volume - Caudoputamen (% of ipsilateral caudoputamen) |
| Saline (Control) | During ischemia and early reperfusion | 40 ± 7% | 66 ± 6% |
| BRL 52537 (1 mg/kg/hr) | During ischemia and early reperfusion | 16 ± 6% | 30 ± 8% |
| Saline (Control) | During reperfusion only | 38 ± 6% | 66 ± 4% |
| BRL 52537 (1 mg/kg/hr) | During reperfusion only | 19 ± 8% | 35 ± 9% |
Data from Goyagi et al., Stroke, 2003.[2][4]
These results indicate a substantial reduction in brain tissue damage with BRL 52537 treatment. Notably, the therapeutic window for BRL 52537 appears to be relatively long, with neuroprotective effects observed even when treatment is initiated up to 6 hours into reperfusion.[5][6]
Mechanism of Action
The neuroprotective effects of BRL 52537 are primarily mediated through the activation of kappa-opioid receptors.[7] Its mechanism involves the attenuation of ischemia-induced nitric oxide (NO) production, a key mediator of neuronal damage.[2][3] Furthermore, BRL 52537 has been shown to upregulate the phosphorylation of STAT3 (signal transducer and activator of transcription 3), a protein involved in cell survival pathways, and decrease the expression of caspase-3, an enzyme central to apoptosis.[8] Interestingly, the neuroprotective effect of BRL 52537 appears to be gender-specific, with significant protection observed in male but not female rodents, a phenomenon linked to its interaction with neuronal nitric oxide synthase (nNOS) activity.[5][9]
NMDA Receptor Antagonists: A Tale of Preclinical Promise and Clinical Disappointment
The excitotoxicity hypothesis posits that excessive glutamate release during ischemia leads to overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a lethal influx of calcium and subsequent neuronal death.[10] This led to the development of NMDA receptor antagonists as a potential neuroprotective strategy.
Preclinical Efficacy of NMDA Receptor Antagonists
Numerous preclinical studies in various models of focal ischemia demonstrated that NMDA receptor antagonists could significantly reduce infarct volume.[10][11] For instance, the noncompetitive NMDA receptor antagonist CNS 1102 (aptiganel) administered 15 minutes post-occlusion in a rat model of permanent middle cerebral artery occlusion resulted in a 66% reduction in the total volume of infarcted tissue.[12]
| Treatment Group | Outcome |
| Untreated | Progression to infarction |
| CNS 1102 (NMDA Antagonist) | 66% reduction in total infarct volume |
Data from Minematsu et al., Neurology, 1993.[12]
Clinical Trial Failures and Mechanistic Insights
Despite promising preclinical data, NMDA receptor antagonists have consistently failed in human clinical trials for stroke.[11][13][14] Several factors have been attributed to this translational failure:
-
Short Therapeutic Window: The efficacy of NMDA antagonists is highly time-dependent, often requiring administration very early after the ischemic event.[11]
-
Dose-Limiting Side Effects: At potentially therapeutic doses, NMDA receptor antagonists can cause significant adverse effects, including psychomimetic symptoms, nausea, and cardiovascular issues.[11][15]
-
Interference with Neuronal Survival: Emerging evidence suggests that while early, excessive NMDA receptor activation is detrimental, basal NMDA receptor activity is crucial for neuronal survival and plasticity. Prolonged blockade may therefore hinder recovery processes.[13][14][16]
Comparative Summary
| Feature | BRL 52537 | NMDA Receptor Antagonists |
| Mechanism of Action | Kappa-opioid receptor agonist; attenuates NO production, upregulates p-STAT3, decreases caspase-3.[2][8] | Blockade of NMDA receptors to prevent excessive calcium influx and excitotoxicity.[10][11] |
| Preclinical Efficacy | Significant reduction in infarct volume in rodent models.[2][3] | Significant reduction in infarct volume in various animal models.[10][11][12] |
| Therapeutic Window | Appears to be relatively long (up to 6 hours post-reperfusion in rats).[5][6] | Generally short, requiring early administration.[11] |
| Clinical Trial Status | Not extensively tested in human stroke trials. | Largely failed in clinical trials due to lack of efficacy and/or safety concerns.[11][13][14] |
| Adverse Effects | Potential for opioid-related side effects, though specific data for BRL 52537 in humans is limited. | Significant dose-limiting side effects, including psychomimetic and cardiovascular effects.[11][15] |
| Gender-Specific Effects | Neuroprotective effects observed in male but not female rodents.[5][9] | Not a prominently reported feature in the same manner. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (as described for BRL 52537 studies)
-
Animal Model: Male Wistar or Sprague-Dawley rats (typically 250-300g) are used.[2][8]
-
Anesthesia: Anesthesia is induced and maintained with an inhalational anesthetic like halothane.[2]
-
Surgical Procedure: The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.[2]
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce focal cerebral ischemia.[2] Reperfusion is achieved by withdrawing the filament.
-
Drug Administration: BRL 52537 (e.g., 1 mg/kg/hr) or saline is administered intravenously at specified times relative to the ischemic event (e.g., before occlusion, during reperfusion).[2]
-
Outcome Assessment: After a set reperfusion period (e.g., 22 hours or 4 days), the animals are euthanized, and their brains are removed.[2][7] Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.[4] The infarct volume is then quantified.
Conclusion
Both BRL 52537 and NMDA receptor antagonists have demonstrated neuroprotective efficacy in preclinical models of ischemic stroke. However, their clinical trajectories have diverged significantly. While BRL 52537 shows promise with a potentially longer therapeutic window and a distinct mechanism of action, the clinical development of NMDA receptor antagonists has been halted by a combination of a narrow therapeutic window, significant side effects, and a more complex role of the NMDA receptor in both neuronal death and survival. Future research into kappa-opioid receptor agonists like BRL 52537 may offer a more viable path for neuroprotection in ischemic stroke, although careful consideration of potential side effects and the observed gender-specific effects will be crucial for any potential clinical translation.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do NMDA antagonists protect against cerebral ischemia: are clinical trials warranted? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a novel NMDA antagonist on experimental stroke rapidly and quantitatively assessed by diffusion-weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new look at glutamate and ischemia: NMDA agonist improves long-term functional outcome in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Strategies: BRL 52537 Hydrochloride and Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent BRL 52537 hydrochloride and a class of established drugs, calcium channel blockers (CCBs), in the context of cerebral ischemia. We will delve into their distinct mechanisms of action, present comparative experimental data on their efficacy, detail the underlying experimental protocols, and visualize the key biological pathways and experimental workflows.
Introduction to Neuroprotective Agents in Cerebral Ischemia
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. A key therapeutic goal is to salvage the ischemic but still viable brain tissue in the "penumbra." Neuroprotective agents aim to interfere with these detrimental cascades.
This compound is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1] Its neuroprotective effects are not primarily mediated by direct channel blockade but through the activation of intracellular signaling pathways that mitigate ischemic injury.
Calcium channel blockers (CCBs) , on the other hand, are a well-established class of drugs used in various cardiovascular diseases. Their neuroprotective properties stem from their ability to block the influx of calcium ions (Ca2+) into neurons, thereby preventing the downstream detrimental effects of calcium overload, a critical event in the ischemic cascade.[2] This guide will focus on L-type CCBs such as nimodipine, verapamil, and diltiazem, which have been extensively studied for neuroprotection.
Comparative Analysis of Neuroprotective Efficacy
Experimental studies in animal models of stroke provide valuable data for comparing the neuroprotective efficacy of this compound and various CCBs. The primary endpoint in many of these studies is the reduction in infarct volume, a measure of brain tissue death.
This compound: KOR-Mediated Neuroprotection
Studies have consistently demonstrated the neuroprotective effects of BRL 52537 in models of transient focal cerebral ischemia. Administration of BRL 52537, both before and after the ischemic insult, has been shown to significantly reduce infarct volume in both the cortex and caudoputamen.[1][3] The neuroprotective effect is specifically mediated by KOR activation, as it is blocked by KOR antagonists.[1]
Calcium Channel Blockers: Attenuating Calcium Overload
Nimodipine, a dihydropyridine L-type CCB, has been shown to reduce neuronal damage in animal models of cerebral ischemia.[2] Verapamil, another L-type CCB, has also demonstrated profound neuroprotective effects, significantly decreasing infarct volume, apoptosis, and astrogliosis when administered intra-arterially after recanalization in a mouse model of stroke.[4] Diltiazem has also been shown to lower infarct size in animal models of cerebral ischemia/reperfusion.
Data Presentation: Quantitative Comparison of Infarct Volume Reduction
The following tables summarize the quantitative data from key experimental studies, providing a direct comparison of the neuroprotective effects of this compound and various calcium channel blockers.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose and Administration | Timing of Administration | Infarct Volume (% of Ipsilateral Structure) - Cortex | Infarct Volume (% of Ipsilateral Structure) - Caudoputamen | Reference |
| Saline (Control) | - | - | 28.6% ± 4.9% | 53.3% ± 5.8% | [1] |
| BRL 52537 | 1 mg/kg/h IV infusion for 22h | At reperfusion | 10.2% ± 4.3% | 23.8% ± 6.7% | [1] |
| Saline (Control) | - | - | 40% ± 7% | 66% ± 6% | [3] |
| BRL 52537 | 1 mg/kg/h IV infusion | 15 min before occlusion to 2h of reperfusion | 16% ± 6% | 30% ± 8% | [3] |
| Saline (Control) | - | - | 38% ± 6% | 66% ± 4% | [3] |
| BRL 52537 | 1 mg/kg/h IV infusion for 22h | At reperfusion | 19% ± 8% | 35% ± 9% | [3] |
*p < 0.05 compared to saline control
Table 2: Neuroprotective Efficacy of Calcium Channel Blockers in Animal Models of Cerebral Ischemia
| Drug | Animal Model | Ischemia Model | Dose and Administration | Timing of Administration | Infarct Volume Reduction | Reference |
| Nimodipine | Rat | Partially reversible focal ischemia | Intra-arterial injection | Just before and during reperfusion | 51% reduction in cortical infarct volume (63.8% in control vs 31.3% in treated) | [5] |
| Verapamil | Mouse | Transient middle cerebral artery occlusion | 10 µl intra-arterial injection (2.5 µl/min) | Immediately after recanalization | Profound reduction in infarct volume, astrogliosis, and apoptosis | [4] |
| Diltiazem | Rat | Cerebral ischemia/reperfusion | 5 mg/kg for 7 days | Pre-treatment | Significant reduction in infarct size (56.6% in I/R group vs lower in treated) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound Neuroprotection Study
-
Ischemia Model (Transient Focal Cerebral Ischemia): Middle cerebral artery occlusion (MCAO) for 2 hours using the intraluminal filament technique, with reperfusion. Laser Doppler flowmetry was used to confirm successful occlusion and reperfusion.[1][3]
-
Drug Administration: this compound (1 mg/kg/h) or saline was administered as a continuous intravenous infusion.[1][3]
-
Treatment Groups:
-
Outcome Measurement (Infarct Volume): At 4 days (or 22 hours) of reperfusion, brains were harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. The infarct volume was then quantified as a percentage of the ipsilateral structure.[1][3]
-
Statistical Analysis: Data were presented as mean ± SEM. Statistical significance was determined using appropriate tests (e.g., t-test or ANOVA).
Calcium Channel Blocker Neuroprotection Studies
-
Nimodipine Study:
-
Animal Model: Long-Evans rats.[5]
-
Ischemia Model (Partially Reversible Focal Neocortical Ischemia): Transient bilateral common carotid artery occlusion combined with permanent MCAO.[5]
-
Drug Administration: Nimodipine solution was administered via retrograde cannulation of the external carotid artery.[5]
-
Outcome Measurement: Cortical infarct volume was calculated using a stereological method.[5]
-
-
Verapamil Study:
-
Animal Model: C57/Bl6 mice.[4]
-
Ischemia Model: Experimental ischemic stroke model with vessel recanalization.[4]
-
Drug Administration: Verapamil was administered intra-arterially immediately after recanalization.[4]
-
Outcome Measurement: Infarct volume, astrogliosis, cellular apoptosis, neuronal survival, and functional outcome were assessed.[4]
-
-
Diltiazem Study:
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective mechanisms of this compound and calcium channel blockers involve distinct signaling pathways.
References
- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse mechanisms of neuronal protection by nimodipine in experimental rabbit brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stroke neuroprotection revisited: Intra-arterial verapamil is profoundly neuroprotective in experimental acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of infarct size by intra-arterial nimodipine administered at reperfusion in a rat model of partially reversible brain focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Validating the Kappa-Opioid Receptor-Mediated Effects of BRL 52537 Hydrochloride with Nor-Binaltorphimine (nor-BNI)
A Comparative Guide for Researchers
In the field of pharmacology, unequivocally demonstrating a drug's mechanism of action is paramount. For novel compounds targeting specific receptor systems, this validation is often achieved through the use of selective antagonists. This guide provides a comparative overview and experimental framework for validating the effects of BRL 52537 hydrochloride, a potent kappa-opioid receptor (KOR) agonist, using nor-binaltorphimine (nor-BNI), a highly selective and long-acting KOR antagonist.
BRL 52537 is a selective KOR agonist investigated for its potential neuroprotective properties in conditions like stroke.[1][2] Nor-BNI serves as a critical tool to confirm that the observed physiological effects of BRL 52537 are indeed mediated by its action on the KOR.[3][4] The fundamental principle of this validation rests on antagonist-induced blockade: if the effects of BRL 52537 are nullified or significantly reduced by pre-treatment with nor-BNI, it provides strong evidence for KOR-specific activity.
Compound Pharmacological Profiles
A clear understanding of the receptor binding affinities and selectivity of both the agonist and antagonist is essential for designing and interpreting validation studies.
| Compound | Primary Target | Selectivity Profile | Key Characteristics |
| BRL 52537 HCl | Kappa-Opioid Receptor (KOR) Agonist | Highly selective for KOR over mu- and delta-opioid receptors. | Investigated for neuroprotective effects.[5][6] |
| nor-Binaltorphimine (nor-BNI) | Kappa-Opioid Receptor (KOR) Antagonist | Potent and highly selective KOR antagonist.[7][8] | Exhibits a slow onset of action and an exceptionally long duration of antagonism, lasting for days to weeks after a single administration.[9][10][11] |
Signaling and Validation Logic
Activation of the KOR by an agonist like BRL 52537 initiates a G-protein-mediated signaling cascade, typically involving Gi/o proteins. This leads to downstream effects such as the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Nor-BNI validates this pathway by physically occupying the KOR, thereby preventing BRL 52537 from binding and initiating this cascade.
References
- 1. BRL-52537 - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of selective kappa opioid receptor agonist is gender specific and linked to reduced neuronal nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kappa Opioid Receptor Agonists in Experimental Stroke
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of various kappa opioid receptor (KOR) agonists in the context of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model of ischemic stroke. This analysis is based on available experimental data to facilitate informed decisions in neuroprotective drug development.
The activation of kappa opioid receptors has emerged as a promising therapeutic strategy for mitigating neuronal damage following cerebral ischemia. Several KOR agonists have demonstrated neuroprotective effects in animal models of stroke, primarily by reducing infarct volume and improving neurological outcomes. This guide synthesizes data from multiple studies to compare the efficacy of prominent KOR agonists, details the experimental methodologies used, and illustrates the key signaling pathways involved in their neuroprotective action.
Comparative Efficacy of KOR Agonists in MCAO
Direct head-to-head comparison studies for multiple KOR agonists within a single MCAO experiment are limited in the published literature. However, by collating data from various studies, we can draw informative, albeit indirect, comparisons. The following table summarizes the quantitative outcomes of treatment with different KOR agonists in rodent MCAO models.
Table 1: Comparison of Neuroprotective Effects of KOR Agonists in MCAO Models
| KOR Agonist | Animal Model | MCAO Duration | Dosage & Administration Route | Key Findings (Compared to Vehicle Control) | Reference |
| BRL 52537 | Male Wistar Rats | 2 hours | 1 mg/kg/hr IV infusion for 22 hours, starting at reperfusion | Infarct Volume Reduction: - Cortex: 19±8% vs. 38±6%- Caudoputamen: 35±9% vs. 66±4% | [1] |
| BRL 52537 | Male Wistar Rats | 2 hours | 1 mg/kg/hr IV infusion for 22 hours, starting at reperfusion | Infarct Volume Reduction: - Cortex: 23±5% vs. 38±4%- Caudoputamen: 44±6% vs. 66±4%Improved Neurological Deficit Score | [2] |
| Salvinorin A | Male Adult Mice | 2 hours | 50 µg/kg, intranasal, 10 min after reperfusion | Dose-dependent reduction in infarct volume and improved neurological deficits.[3] Reduces brain atrophy, and white matter injury, and improves long-term neurofunctional outcomes.[4][5] | [3][4][5] |
| U-50,488H | Fisher Rats | 4 hours (Bilateral Carotid Occlusion) | Pre-treatment | Prevented development of forebrain edema .[6] Prohibited the progression of tissue damage from non-infarcted to fully infarcted tissue in an MCAO model.[7] | [6][7] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
The methodologies employed in assessing the efficacy of KOR agonists in MCAO models are critical for interpreting the results. Below are detailed protocols from the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used method to induce focal cerebral ischemia is the intraluminal suture technique.[2][7]
-
Animal Preparation: Adult male rats or mice are anesthetized (e.g., with Halothane). Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0 for rats) with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).
-
Ischemia and Reperfusion: The suture remains in place for a specified duration (e.g., 2 hours). Reperfusion is achieved by withdrawing the suture. The adequacy of MCAO and reperfusion is often monitored using laser-Doppler flowmetry.[2]
-
Drug Administration: The KOR agonist or vehicle is administered at a specific time point relative to the MCAO procedure (e.g., at the onset of reperfusion) via a specified route (e.g., intravenous infusion or intranasal administration).[1][3]
-
Outcome Assessment: At a predetermined time after MCAO (e.g., 22, 48, or 72 hours), animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. Infarct volume is then calculated as a percentage of the ipsilateral hemisphere. Neurological deficit scoring is also performed to assess functional recovery.[2][3]
Example Protocol: BRL 52537 Administration
In studies investigating BRL 52537, adult male Wistar rats were subjected to 2 hours of MCAO.[2] A continuous intravenous infusion of BRL 52537 (1 mg/kg/hr) or saline vehicle was initiated at the onset of reperfusion and continued for 22 hours.[1][2] Infarct volume was assessed at 72 hours post-MCAO.[2]
Example Protocol: Salvinorin A Administration
For Salvinorin A, male adult mice underwent 2 hours of MCAO followed by reperfusion.[3] A single dose of Salvinorin A (e.g., 50 µg/kg) was administered intranasally 10 minutes after the start of reperfusion.[3] Neurobehavioral outcomes and infarct volume were determined 24 hours after reperfusion.[3]
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
The neuroprotective effects of KOR agonists are mediated through a complex signaling cascade that ultimately inhibits apoptotic pathways and reduces excitotoxicity and inflammation.
Conclusion
Kappa opioid receptor agonists, such as BRL 52537 and Salvinorin A, demonstrate significant neuroprotective potential in preclinical models of ischemic stroke by reducing infarct volume and improving neurological outcomes.[1][2][3] Their mechanisms of action involve the modulation of multiple pathways, including the inhibition of apoptosis, reduction of excitotoxicity, and anti-inflammatory effects.[3][7] While the available data strongly supports the continued investigation of KOR agonists as a therapeutic strategy for stroke, further direct head-to-head comparative studies are warranted to definitively establish the relative efficacy of different compounds and to guide the selection of lead candidates for clinical development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The role of kappa opioid receptor in brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Salvinorin A Improves Long-term Neurological Function via Immunomodulation in a Mouse Ischemic Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal Salvinorin A Improves Long-term Neurological Function via Immunomodulation in a Mouse Ischemic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection from ischemia-induced cerebral edema in the rat by U-50488H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa Opioid Receptor Agonist and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
BRL 52537 Hydrochloride: A Kappa-Opioid Agonist as a Potential Alternative to Mu-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management and neuroprotection is continually evolving, with a pressing need for therapeutic alternatives that sidestep the significant side effects and abuse potential associated with traditional mu-opioid receptor (MOR) agonists. In this context, selective kappa-opioid receptor (KOR) agonists have emerged as a promising area of investigation. This guide provides a comprehensive comparison of BRL 52537 hydrochloride, a potent and highly selective KOR agonist, with conventional mu-opioid agonists, supported by available experimental data.
Mechanism of Action: A Tale of Two Receptors
This compound exerts its effects by selectively binding to and activating kappa-opioid receptors.[1][2] This contrasts with traditional opioids like morphine and fentanyl, which primarily target mu-opioid receptors.[3] While both are G-protein coupled receptors (GPCRs) that can lead to analgesic effects, their downstream signaling and physiological consequences differ significantly. Activation of MORs is strongly associated with potent analgesia but also with euphoria, respiratory depression, and a high liability for addiction.[4] In contrast, KOR activation is linked to analgesia with a lower risk of abuse but can be accompanied by undesirable side effects such as dysphoria, sedation, and hallucinations.[2][5]
Comparative Data: Binding Affinity and Neuroprotective Efficacy
While direct comparative data on the analgesic potency of this compound versus a mu-opioid agonist is limited in the public domain, its high selectivity for the kappa receptor is well-documented.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nmol/L) | Selectivity (μ/κ) |
| This compound | Kappa (κ) | 0.24[6] | 6500-fold[6] |
| Mu (μ) | 1560[6] | ||
| Morphine | Mu (μ) | ~1-10[7] | - |
| Kappa (κ) | >100[8] |
The primary therapeutic potential of this compound highlighted in preclinical studies is its neuroprotective effect in the context of ischemic stroke.
Table 2: Neuroprotective Effects of BRL 52537 in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Infarct Volume (% of ipsilateral structure) - Cortex | Infarct Volume (% of ipsilateral structure) - Caudoputamen |
| Saline (Control) | 40 ± 7%[6][9] | 66 ± 6%[6][9] |
| BRL 52537 (Pre- and early reperfusion treatment) | 16 ± 6%[6][9] | 30 ± 8%[6][9] |
| BRL 52537 (Post-reperfusion treatment) | 19 ± 8%[6][9] | 35 ± 9%[6][9] |
Signaling Pathways
The distinct physiological effects of mu- and kappa-opioid receptor agonists stem from their differential activation of intracellular signaling cascades.
Caption: Signaling pathways of Mu- and Kappa-Opioid Receptors.
Experimental Protocols
Opioid Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to opioid receptors using a competitive binding assay with a radiolabeled ligand.
Caption: Workflow for a competitive opioid receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (mu, kappa, or delta) are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled opioid ligand (e.g., [³H]-diprenorphine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.
In Vivo Model of Focal Cerebral Ischemia in Rats
This protocol describes the experimental procedure used to evaluate the neuroprotective effects of this compound.[6][9][10]
Caption: Workflow for evaluating neuroprotection in a rat stroke model.
Methodology:
-
Animal Model: Adult male Wistar rats are used.
-
Anesthesia: Animals are anesthetized, for example, with halothane.
-
Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by occluding the middle cerebral artery for a defined period, typically 2 hours, using an intraluminal filament.
-
Drug Administration: this compound (e.g., 1 mg/kg/h) or saline (vehicle control) is administered via continuous intravenous infusion.[6][9] Treatment can be initiated before, during, or after the ischemic period to assess both preventative and therapeutic effects.
-
Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Outcome Assessment: At a predetermined time point after reperfusion (e.g., 72 hours), neurological deficits are assessed, and the animals are euthanized. Brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.
-
Statistical Analysis: Infarct volumes between the BRL 52537-treated and saline-treated groups are compared using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound represents a highly selective tool for probing the function of the kappa-opioid receptor. While its primary characterization in the literature focuses on its significant neuroprotective effects in preclinical models of stroke, the broader implications of selective KOR agonism as an alternative to mu-opioid agonists for analgesia warrant further investigation. The distinct side-effect profile of KOR agonists, which avoids the abuse liability of MOR agonists, makes this a compelling area for future drug development. However, the potential for dysphoria and sedation with KOR activation remains a critical hurdle to overcome. Future research should focus on direct, head-to-head comparisons of the analgesic efficacy and side-effect profiles of compounds like BRL 52537 with standard mu-opioid agonists in various pain models. Such studies will be crucial in determining the viability of selective KOR agonists as a safer alternative for pain management.
References
- 1. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Kappa Opioid Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndafp.org [ndafp.org]
- 4. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. zenodo.org [zenodo.org]
- 8. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of BRL 52537 Hydrochloride in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic window of BRL 52537 hydrochloride, a selective κ-opioid receptor (KOR) agonist, in the context of ischemic stroke. Through a comparative analysis with other neuroprotective agents, this document aims to furnish researchers and drug development professionals with the necessary data to evaluate its potential as a therapeutic intervention. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of its performance and underlying mechanisms.
Comparative Analysis of Therapeutic Windows for Neuroprotective Agents
The therapeutic window is a critical determinant of a drug's clinical utility, defining the time frame after an ischemic event during which its administration can still confer significant neuroprotection. The following table summarizes the therapeutic window of this compound in comparison to other relevant neuroprotective agents investigated for ischemic stroke. It is important to note that direct comparisons should be made with caution due to variations in experimental models, species, and methodologies across different studies.
| Compound | Class | Therapeutic Window | Animal Model/Study Population | Key Findings & Efficacy |
| This compound | Selective κ-opioid receptor (KOR) agonist | At least 6 hours post-ischemia[1] | Rat model of transient middle cerebral artery occlusion (MCAO)[1] | Significantly reduced infarct volume in both the cortex and striatum when administered up to 6 hours after the ischemic event.[1] |
| Salvinorin A | Potent and selective κ-opioid receptor (KOR) agonist | Demonstrated neuroprotection when administered post-ischemia | Rodent and primate models of ischemic stroke[2][3][4][5] | Reduces infarct size, protects the blood-brain barrier, and improves neurological outcomes. The exact therapeutic window is still under investigation but shows promise for post-stroke administration.[6][2][3][4][5] |
| Nalmefene | κ-opioid receptor antagonist | Investigated up to 6 hours post-stroke in clinical trials[7][8][9][10] | Human clinical trials in patients with acute ischemic stroke[7][8][9][10] | Phase III clinical trials did not demonstrate a significant benefit in functional outcome when administered within 6 hours of stroke onset.[7][8][9][10] |
| Edaravone | Free radical scavenger | Within 24-72 hours of stroke onset in clinical trials[11][12][13][14] | Human clinical trials in patients with acute ischemic stroke[12][13][14] | Showed improvement in functional outcomes in some patient populations when administered within the specified timeframe.[12][13][14] |
| NA-1 (Nerinetide) | PSD-95 inhibitor | Investigated within a 12-hour window in a major clinical trial; post-hoc analysis suggests benefit within 3 hours[15][16][17][18][19] | Human clinical trial (ESCAPE-NA1) in patients with large vessel occlusion undergoing endovascular thrombectomy[16][17][18][19] | The primary trial did not meet its endpoint, but a subgroup analysis of patients who did not receive alteplase showed a treatment benefit. A post-hoc analysis of pooled data from three trials indicated a clinical benefit for patients treated within 3 hours of stroke onset who were selected for reperfusion.[15][16][17][18][19] |
Experimental Protocols
The following sections detail the key experimental methodologies employed to assess the therapeutic window and neuroprotective efficacy of compounds like this compound in preclinical models of ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This surgical model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human stroke.
Objective: To induce a temporary and reversible occlusion of the middle cerebral artery to create a region of focal ischemia and subsequent reperfusion, allowing for the evaluation of neuroprotective agents.
Methodology:
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) is introduced into the ICA via an incision in the ECA stump.
-
MCA Occlusion: The filament is advanced into the ICA until it occludes the origin of the MCA. The occlusion is typically maintained for a period of 90 to 120 minutes.
-
Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Post-operative monitoring includes assessment of body temperature and general well-being.
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a vital stain used to differentiate between viable and infarcted tissue.
Objective: To quantify the volume of brain tissue damage (infarct) following ischemic stroke.
Methodology:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), the rat is euthanized, and the brain is rapidly removed.
-
Brain Slicing: The brain is sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
TTC Incubation: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for a specific duration (e.g., 15-30 minutes). Viable tissue, with intact mitochondrial dehydrogenase activity, will be stained red, while the infarcted tissue will remain unstained (white).
-
Image Acquisition: The stained slices are photographed or scanned.
-
Infarct Volume Quantification: Image analysis software is used to measure the area of the infarct (white region) and the total area of the hemisphere for each slice. The infarct volume is then calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema may be applied.[20]
Neurological Deficit Scoring
Behavioral tests are crucial for assessing the functional outcomes after stroke and the therapeutic efficacy of a neuroprotective agent.
Objective: To evaluate the extent of neurological impairment following ischemic stroke.
Methodology:
A battery of behavioral tests can be employed, with scoring systems to quantify the deficits. A commonly used scale is the Bederson score or a modified neurological severity score (mNSS).[21][22]
-
Forelimb Flexion: The rat is suspended by its tail. A normal rat will extend both forelimbs towards the ground. A rat with a neurological deficit will flex the contralateral forelimb.
-
Circling Behavior: The rat is observed for spontaneous or induced circling towards the paretic side.
-
Resistance to Lateral Push: The rat's resistance to being pushed sideways is assessed.
-
Scoring: A numerical score is assigned based on the severity of the observed deficits. For example, a simple scoring system might be: 0 = no deficit, 1 = contralateral forelimb flexion, 2 = circling, 3 = falling to one side.[23]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for assessing its therapeutic window.
Caption: Signaling pathway of this compound leading to neuroprotection.
Caption: Experimental workflow for determining the therapeutic window of BRL 52537.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 3. Intranasal Salvinorin A Improves Long-term Neurological Function via Immunomodulation in a Mouse Ischemic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A for Stroke Rescue Purposes [transpopmed.org]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A as a Potential Medication for Stroke [transpopmed.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Cervene (Nalmefene) in acute ischemic stroke : final results of a phase III efficacy study. The Cervene Stroke Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Safety and efficacy of nerinetide in patients with acute ischaemic stroke enrolled in the early window: a post-hoc meta-analysis of individual patient data from three randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. professional.heart.org [professional.heart.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of BRL 52537 Hydrochloride Cross-Reactivity at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRL 52537 hydrochloride's cross-reactivity with mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective comparison with other standard opioid receptor ligands.
Quantitative Comparison of Opioid Receptor Binding Affinities
The binding affinity of a ligand for a receptor is a critical measure of its potency and selectivity. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki, in nM) of this compound and a selection of standard opioid receptor ligands for the mu, delta, and kappa opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity |
| BRL 52537 | 1560[1] | Data not available | 0.24 [1][3] | Highly κ-selective |
| U-50,488 | 370[4] | >500[4] | 12[4] | κ-selective |
| U-69,593 | >10000 | >10000 | 1.11 | Highly κ-selective |
| DAMGO | 1.2 [5] | 180.4 | >10000 | Highly µ-selective agonist |
| DPDPE | 1300 | 4.0 | >10000 | Highly δ-selective agonist |
| Naloxone | 1.1 - 2.3[6] | 16 - 95[6] | 2.5 - 12[6] | Non-selective antagonist |
| nor-Binaltorphimine | 10.3 | 43 | 0.21 | Highly κ-selective antagonist |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of opioid ligands.
Radioligand Binding Assay for Opioid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor, or from brain tissue homogenates (e.g., guinea pig brain).
-
Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U-69,593 for κ).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., naloxone).
-
The plates are incubated at a specific temperature (e.g., 25°C or 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to activate G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
The following components are added to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure the G-proteins are in their inactive state.
-
A range of concentrations of the agonist to be tested (e.g., this compound).
-
The prepared cell membranes.
-
-
The reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
The plates are incubated at 30°C for 60 minutes with gentle shaking.
3. Filtration and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to generate a dose-response curve.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve. These parameters provide a measure of the agonist's potency and efficacy, respectively.
Visualizations
Experimental Workflow for Opioid Receptor Cross-Reactivity Assessment
Caption: Workflow for determining opioid receptor cross-reactivity.
Signaling Pathway of the Kappa-Opioid Receptor
References
- 1. This compound, kappa-opioid agonist (CAS 112282-24-3) | Abcam [abcam.com]
- 2. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | MDPI [mdpi.com]
- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Systematic Review of BRL 52537 Hydrochloride Studies for Neuroprotection in Cerebral Ischemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and comparison of BRL 52537 hydrochloride with other key kappa-opioid receptor (KOR) agonists that have been investigated for their neuroprotective effects in preclinical models of cerebral ischemia. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction
This compound is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in animal models of stroke.[1][2] Its mechanism of action primarily involves the modulation of downstream signaling pathways following KOR activation, leading to a reduction in ischemic cell death. This guide compares the efficacy and underlying mechanisms of BRL 52537 with other notable KOR agonists, including U-50488H, Enadoline (CI-977), Asimadoline, Nalfurafine, and Salvinorin A, providing a framework for future research and development in the field of neuroprotection for ischemic stroke.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on this compound and its alternatives. These studies primarily utilize the middle cerebral artery occlusion (MCAO) model in rats to simulate ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction by KOR Agonists
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dosage | Administration Route & Timing | Infarct Volume Reduction (Cortex) | Infarct Volume Reduction (Striatum/Caudoputamen) | Citation(s) |
| BRL 52537 | Wistar Rat | 2h / 22h | 1 mg/kg/h | IV infusion, 15 min pre-MCAO to 2h post-reperfusion | 60% (from 40±7% to 16±6%) | 55% (from 66±6% to 30±8%) | [1][2] |
| BRL 52537 | Wistar Rat | 2h / 22h | 1 mg/kg/h | IV infusion, at onset of reperfusion for 22h | 50% (from 38±6% to 19±8%) | 47% (from 66±4% to 35±9%) | [1][2] |
| BRL 52537 | Wistar Rat | 2h / 4 days | 1 mg/kg/h | IV infusion, at onset of reperfusion for 22h | 64% (from 28.6±4.9% to 10.2±4.3%) | 55% (from 53.3±5.8% to 23.8±6.7%) | [3] |
| Enadoline (CI-977) | Sprague-Dawley Rat | Permanent MCAO / 24h | 1.0 mg/kg + 0.17 mg/kg/h | SC, 30 min pre-MCAO followed by infusion | 37.4% (total infarction) | Not specified | [4] |
| U-50488H | Fisher Rat | 4h bilateral carotid occlusion | Not specified | Pretreatment | Prevention of forebrain edema | Not applicable | [5] |
| Salvinorin A | Rhesus Monkey | MCAO / 28 days | Not specified | Intranasal, 20 min post-ischemia | Significant reduction | Not specified | [6] |
Note: Direct comparison of percentages should be done with caution due to variations in experimental models, methodologies, and control group infarct sizes.
Table 2: Mechanistic Insights of KOR Agonists in Neuroprotection
| Compound | Key Mechanistic Finding | Experimental Evidence | Citation(s) |
| BRL 52537 | Attenuation of ischemia-evoked nitric oxide (NO) production. | Markedly attenuated NO production in the ischemic striatum as measured by microdialysis. | [1][2] |
| Enadoline (CI-977) | Inhibition of glutamate release. | Significantly attenuated the increase in extracellular glutamate in the ischemic penumbra. | [7] |
| Nalfurafine | Antagonism of glutamate release. | Antagonized icilin-evoked glutamate release in the dorsal striatum. | [8] |
| U-50488H | Prevention of membrane failure. | Attenuated ischemic reduction in Na+-K+-ATPase activity. | [5] |
| Salvinorin A | Preservation of cerebrovascular autoregulation. | Preserved pial artery autoregulation to hypotension and hypercapnia after hypoxia/ischemia. | [9] |
Experimental Protocols
This section details the key experimental methodologies cited in the studies of this compound and its alternatives.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used technique to induce focal cerebral ischemia that mimics human stroke.[10][11][12]
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[1][2]
-
Anesthesia: Anesthesia is typically induced and maintained with isoflurane or halothane.[1][3]
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a specific duration (e.g., 2 hours).
-
For reperfusion, the filament is withdrawn.
-
-
Confirmation of Ischemia: Laser Doppler flowmetry is often used to confirm a significant reduction in cerebral blood flow.[3]
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify infarct volume.[13][14][15]
-
Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (white).
-
Procedure:
-
Following the designated reperfusion period, the animal is euthanized, and the brain is rapidly removed.
-
The brain is sectioned into coronal slices of a specific thickness (e.g., 2 mm).
-
The slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).[16][17]
-
The stained slices are then fixed in formalin.
-
-
Quantification:
-
The stained sections are digitally scanned.
-
Image analysis software (e.g., ImageJ) is used to measure the area of the entire hemisphere and the unstained (infarcted) area in each slice.
-
Infarct volume is calculated by summing the infarcted areas of all slices and multiplying by the slice thickness. Corrections for brain edema are often applied.[18][19]
-
In Vivo Microdialysis for Nitric Oxide Metabolites
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and metabolites, such as nitric oxide (NO), in the brain of a living animal.[20][21][22][23]
-
Principle: A small, semi-permeable probe is implanted into a specific brain region (e.g., striatum). The probe is perfused with an artificial cerebrospinal fluid, and molecules from the extracellular space diffuse across the membrane into the perfusate (dialysate).
-
Procedure:
-
A microdialysis probe is stereotactically implanted into the target brain region.
-
The probe is continuously perfused at a slow flow rate.
-
Dialysate samples are collected at regular intervals before, during, and after the ischemic event.
-
-
Analysis of NO Metabolites:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in the reviewed studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection from ischemia-induced cerebral edema in the rat by U-50488H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal salvinorin A improves neurological outcome in rhesus monkey ischemic stroke model using autologous blood clot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The relationship between glutamate release and cerebral blood flow after focal cerebral ischaemia in the cat: effect of pretreatment with enadoline (a kappa receptor agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nalfurafine, the kappa opioid agonist, inhibits icilin-induced wet-dog shakes in rats and antagonizes glutamate release in the dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvinorin A Pretreatment Preserves Cerebrovascular Autoregulation After Brain Hypoxic/Ischemic Injury via Extracellular Signal-Regulated Kinase / Mitogen-Activated Protein Kinase in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. medschool.vcu.edu [medschool.vcu.edu]
- 17. ahajournals.org [ahajournals.org]
- 18. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of brain edema on infarct volume in a focal cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement by in vivo brain microdialysis of nitric oxide release in the rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of total nitric oxide metabolite (NO(x)(-)) levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel in vivo assay system for consecutive measurement of brain nitric oxide production combined with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BRL 52537 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of BRL 52537 hydrochloride, a potent and selective κ-opioid receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for the disposal of potent pharmaceutical compounds in a research setting.
Understanding the Compound: this compound
This compound is a synthetic, potent κ-opioid agonist used in research. Due to its high biological activity, it must be handled and disposed of with care to prevent accidental exposure and environmental contamination.
| Property | Value |
| Chemical Name | (±)-1-(3,4-Dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine hydrochloride |
| CAS Number | 112282-24-3 |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O · HCl |
| Molecular Weight | 391.77 g/mol |
| Solubility | Water (up to 5 mM), DMSO (up to 25 mM), Methanol (up to 25 mg/mL) |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process prioritizes the inactivation of the compound's biological activity before it enters the hazardous waste stream.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite solution (bleach, at least 5% concentration)
-
Sodium thiosulfate solution (for neutralization of excess bleach)
-
pH indicator strips
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Preparation and Personal Protective Equipment (PPE):
-
Conduct all disposal procedures within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Inactivation of this compound:
-
For solutions of this compound, slowly add sodium hypochlorite solution (bleach) to the waste solution with stirring. The goal is to achieve an excess of bleach to ensure complete oxidation of the opioid compound. A general guideline is to add bleach in a 1:1 volume ratio to the waste solution.
-
For solid this compound, first, dissolve the solid in a suitable solvent (e.g., water or methanol) before proceeding with the inactivation step.
-
Allow the mixture to react for at least one hour to ensure complete degradation of the active compound.
-
-
Neutralization of Excess Oxidant:
-
After the inactivation period, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution. Add the neutralizer slowly with stirring.
-
Test the solution with a potassium iodide-starch test strip to confirm the absence of excess oxidant (the strip will remain colorless).
-
-
pH Adjustment:
-
Check the pH of the final solution using a pH indicator strip.
-
Neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
-
Final Disposal:
-
The neutralized and inactivated solution should be collected in a properly labeled hazardous waste container.
-
The label should clearly state "Neutralized this compound waste" and list the chemical constituents.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical inactivation pathway and the logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling BRL 52537 Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for BRL 52537 hydrochloride was found in the available resources. The following guidance is based on general best practices for handling potent research compounds and synthetic opioids. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling any chemical and perform a risk assessment for their specific use case. This compound is identified as a selective kappa-opioid receptor agonist.[1][2]
Personal Protective Equipment (PPE)
Given the nature of this compound as a potent synthetic opioid, a comprehensive approach to personal protective equipment is crucial to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Recommendation | Specifications |
| Hand Protection | Double gloving with chemotherapy-rated gloves | ASTM D6978 certified gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | In case of splash risk, a face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | A surgical N-95 respirator can provide both respiratory and splash protection.[3] The need for respiratory protection should be determined by a risk assessment, considering the quantity of material being handled and the potential for aerosolization. |
| Body Protection | Disposable gown | Gowns should be of a material resistant to chemical permeation. Poly-coated gowns are often recommended for handling hazardous drugs.[3] |
| Footwear | Closed-toe shoes | Shoe covers may be necessary depending on the scale of work. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure when working with this compound.
Safe handling workflow for this compound.
Experimental Protocols:
-
Preparation:
-
Work should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3]
-
Ensure all necessary materials, including the chemical, solvents, consumables, and waste containers, are within the designated area before starting.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing and Aliquoting: Handle the solid form of this compound with extreme care to avoid generating dust. Use appropriate tools and a contained weighing environment.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use: All procedures involving the compound should be performed within the contained and ventilated workspace.
-
-
Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with the chemical should be decontaminated. The appropriate decontamination solution will depend on the chemical's properties and should be determined before work begins.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of all disposable PPE as hazardous waste.
-
Waste Disposal: All waste materials, including empty vials, contaminated consumables, and disposable PPE, must be disposed of as hazardous chemical waste according to your institution's and local regulations.
-
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
General Guidance for Pharmaceutical Waste Disposal:
-
Do Not Dispose Down the Drain: Avoid disposing of this compound in the sink or trash without proper deactivation and containment.
-
Inactivation: For unused quantities of the drug, it is recommended to mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4] Do not crush tablets or capsules if applicable.[4]
-
Containment: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[4]
-
Labeling and Collection: The sealed container should be clearly labeled as hazardous waste and disposed of through your institution's hazardous waste management program.
-
Empty Containers: Empty original containers should have their labels defaced to remove all personal or identifying information before being discarded or recycled.[4]
It is important to note that some disposal systems' effectiveness in rendering drugs non-retrievable can vary and may take a significant amount of time.[5][6] Therefore, adhering to institutional hazardous waste protocols is the most reliable method of disposal.
References
- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Scientific Considerations for In-Home Opioid Disposal - Defining and Evaluating In-Home Drug Disposal Systems For Opioid Analgesics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
